Canrenone-d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H28O3 |
|---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-2,2,3',3',4,7-hexadeuterio-10,13-dimethylspiro[1,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione |
InChI |
InChI=1S/C22H28O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h3-4,13,16-18H,5-12H2,1-2H3/t16-,17+,18+,20+,21+,22-/m1/s1/i4D,5D2,8D2,13D |
InChI Key |
UJVLDDZCTMKXJK-SVSNLBSISA-N |
Isomeric SMILES |
[2H]C1=CC2=C(C(=O)C(C[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]5([C@]4(CC3)C)CC(C(=O)O5)([2H])[2H])C)([2H])[2H])[2H] |
Canonical SMILES |
CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC45CCC(=O)O5)C |
Origin of Product |
United States |
Foundational & Exploratory
What is Canrenone-d6 and its primary use in research?
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Canrenone-d6, a deuterated analog of Canrenone. The primary focus is on its critical role as an internal standard in bioanalytical research, particularly in pharmacokinetic and metabolic studies of spironolactone and its metabolites. This document details its chemical properties, its application in validated analytical methodologies, and the underlying biochemical pathways it helps to investigate.
Introduction to this compound
This compound is a stable isotope-labeled version of Canrenone, where six hydrogen atoms have been replaced with deuterium. Canrenone itself is an active metabolite of the potassium-sparing diuretic, spironolactone, and is known for its antagonist activity at the mineralocorticoid receptor.[1][2][3] The introduction of deuterium atoms results in a molecule that is chemically identical to Canrenone but has a higher molecular weight. This mass difference is the key to its primary application in research.
The primary use of this compound is as an internal standard in analytical methods, particularly those employing mass spectrometry (MS) detection, such as liquid chromatography-mass spectrometry (LC-MS).[4] In such applications, a known amount of this compound is added to biological samples (e.g., plasma, urine) at the beginning of the sample preparation process. Because this compound behaves almost identically to the non-labeled Canrenone during extraction, chromatography, and ionization, it can be used to accurately quantify the concentration of Canrenone and its parent drug, spironolactone, by correcting for any sample loss or variability during the analytical procedure.
Physicochemical Properties
A summary of the key physicochemical properties of Canrenone and its deuterated analog, this compound, is presented in Table 1.
| Property | Canrenone | This compound |
| Molecular Formula | C22H28O3 | C22H22D6O3 |
| Molecular Weight | 340.46 g/mol | 346.49 g/mol |
| Monoisotopic Mass | 340.203844762 u | 346.241595 u |
| Appearance | Light Yellow to Dark Yellow Solid | Not specified, typically a solid |
| Synonyms | Aldadiene, Phanurane | (7α)-17-Hydroxy-3-oxo-pregna-4,6-diene-21-carboxylic Acid γ-Lactone-d6 |
Role in Mineralocorticoid Receptor Signaling
Canrenone exerts its physiological effects by acting as a competitive antagonist of the mineralocorticoid receptor (MR).[5] This receptor is a key component of the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating blood pressure and electrolyte balance. The primary endogenous ligand for the MR is aldosterone.
The signaling pathway of aldosterone, which is inhibited by Canrenone, is depicted in the following diagram:
References
- 1. Biotransformation of the mineralocorticoid receptor antagonists spironolactone and canrenone by human CYP11B1 and CYP11B2: Characterization of the products and their influence on mineralocorticoid receptor transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. revistas.usp.br [revistas.usp.br]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What is the mechanism of Canrenone? [synapse.patsnap.com]
Technical Guide: Synthesis and Isotopic Purity of Canrenone-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Canrenone-d6. This compound serves as a critical internal standard for the quantitative analysis of canrenone and its precursor, spironolactone, in biological matrices. Its use in isotopic dilution mass spectrometry enhances the accuracy and precision of bioanalytical methods. This document outlines a plausible synthetic route and details the analytical procedures for verifying its isotopic enrichment.
Quantitative Data Summary
The isotopic purity of synthesized this compound is paramount for its function as an internal standard. The following table summarizes the expected quantitative data for a successfully synthesized batch.
| Parameter | Specification | Method of Analysis |
| Chemical Purity | >98% | HPLC |
| Isotopic Purity (% d6) | ≥98% | HRMS |
| Isotopologue Distribution | HRMS | |
| % d5 | <2% | HRMS |
| % d4 | <0.5% | HRMS |
| % d3 | <0.1% | HRMS |
| % d2 | <0.1% | HRMS |
| % d1 | <0.1% | HRMS |
| % d0 (unlabeled) | <0.1% | HRMS |
| Deuterium Incorporation | Confirmed at target sites | ¹H NMR, ²H NMR |
Synthesis of this compound
While specific commercial synthesis protocols for this compound are often proprietary, a general and effective method involves the base-catalyzed hydrogen-deuterium exchange on the canrenone molecule.[1][2] Canrenone possesses a 4,6-diene-3-one system, which allows for deuterium exchange at positions alpha and gamma to the carbonyl group. Further deuteration can be achieved on the lactone ring.
Proposed Synthetic Pathway
A plausible synthetic route for this compound starts from commercially available canrenone. The process involves a base-catalyzed deuterium exchange reaction using a deuterated solvent and a suitable base.
Caption: Proposed synthesis of this compound via base-catalyzed deuterium exchange.
Experimental Protocol: Synthesis of this compound
Materials:
-
Canrenone (starting material)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Sodium metal (Na)
-
Anhydrous Tetrahydrofuran-d₈ (THF-d₈)
-
Anhydrous Diethyl Ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon gas
Procedure:
-
Preparation of Sodium Deuteroxide (NaOD) solution: In a flame-dried, argon-purged flask, carefully add a small piece of sodium metal to an excess of D₂O at 0°C. The reaction is exothermic and produces deuterium gas. Allow the reaction to proceed until all the sodium has reacted to form a solution of NaOD in D₂O.
-
Deuterium Exchange Reaction: To a solution of canrenone in anhydrous THF-d₈, add a catalytic amount of the freshly prepared NaOD solution.
-
Reflux: Heat the reaction mixture to reflux under an argon atmosphere. The progress of the deuterium exchange can be monitored by taking small aliquots, quenching with H₂O, and analyzing by LC-MS to observe the increase in molecular weight.
-
Work-up: After the reaction is deemed complete (typically after 24-48 hours), cool the mixture to room temperature. Quench the reaction by the slow addition of D₂O.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the organic layer sequentially with D₂O and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.
Isotopic Purity Determination
The isotopic purity of the synthesized this compound must be rigorously assessed to ensure its suitability as an internal standard. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this purpose.[3][4]
Experimental Protocol: Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the relative abundance of each isotopologue (d0 to d6) of this compound.
Instrumentation:
-
High-resolution mass spectrometer (e.g., Orbitrap, TOF)
-
Electrospray ionization (ESI) source
-
Liquid chromatography (LC) system
Procedure:
-
Sample Preparation: Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Further dilute to a working concentration of 1 µg/mL.
-
LC-HRMS Analysis: Inject a small volume (e.g., 1-5 µL) of the working solution into the LC-HRMS system.
-
Mass Spectral Acquisition: Acquire full-scan mass spectra in positive ion mode over a relevant m/z range that includes the expected masses of this compound and its isotopologues.
-
Data Analysis:
-
Extract the ion chromatograms for the [M+H]⁺ ions of this compound (m/z ~347.24) and its potential isotopologues (d0 to d5).
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.
-
Caption: Workflow for isotopic purity analysis of this compound by HRMS.
Experimental Protocol: Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the positions of deuterium incorporation and estimate the isotopic purity.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
-
Standard 5 mm NMR tubes
Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of the synthesized this compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃).
-
¹H NMR Analysis:
-
Acquire a standard proton (¹H) NMR spectrum.
-
The absence or significant reduction of signals corresponding to the protons at the labeled positions confirms successful deuteration.
-
Integration of any residual proton signals at the labeled positions against a non-deuterated proton signal in the molecule allows for the calculation of the percentage of incomplete deuteration.
-
-
²H NMR Analysis (Recommended):
-
Acquire a deuterium (²H) NMR spectrum.
-
This spectrum will show signals corresponding to the deuterium atoms, confirming their presence at the expected locations.
-
The combination of these analytical techniques provides a robust assessment of the synthesis and isotopic purity of this compound, ensuring its reliability as an internal standard for quantitative studies.
References
- 1. brainly.com [brainly.com]
- 2. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. almacgroup.com [almacgroup.com]
The Metabolic Journey of Spironolactone-d6: A Technical Guide to Canrenone-d6 Formation and Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the role of canrenone-d6 as a key metabolite of spironolactone-d6, providing a comprehensive resource for researchers in drug metabolism and pharmacokinetics. Spironolactone, a potassium-sparing diuretic and aldosterone antagonist, undergoes extensive metabolism, with canrenone being a major active metabolite. The use of stable isotope-labeled analogues, such as spironolactone-d6 and this compound, is crucial for accurate quantification in biological matrices and for elucidating metabolic pathways. This compound is commercially available and serves as an essential internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[1][2]
The Metabolic Conversion of Spironolactone
Spironolactone is primarily metabolized in the liver, where it is converted to several active metabolites, including canrenone. This metabolic process involves the removal of the 7α-thioacetyl group from spironolactone.[3][4][5] While canrenone was once thought to be the principal active metabolite, it is now understood that other sulfur-containing metabolites also play a significant role. The biotransformation of spironolactone can also be influenced by enzymes such as CYP11B1 and CYP11B2.
Quantitative Analysis of Spironolactone and Canrenone
The accurate quantification of spironolactone and its metabolites is essential for pharmacokinetic and bioequivalence studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common analytical technique employed for this purpose, often utilizing deuterated internal standards like spironolactone-d6 and this compound to ensure high precision and accuracy.
Table 1: LC-MS/MS Parameters for the Analysis of Spironolactone and Canrenone
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Spironolactone | 341.2 | 107.2 | ESI+ | |
| Spironolactone-d6 (IS) | 347.1 | 107.2 | ESI+ | |
| Spironolactone | 417.1 | 341.1 | ESI+ | |
| Canrenone | 341.1 | 107.0 | ESI+ | |
| This compound (IS) | 347.1 | 107.0 | ESI+ | |
| Spironolactone | 439.0 | - | ESI+ | |
| Canrenone | 363.1 | - | ESI+ |
Table 2: Linearity and Sensitivity of Analytical Methods
| Analyte(s) | Linearity Range | LLOQ | LLOQ (µg/mL) | Reference |
| Spironolactone and Canrenone | 2-300 ng/mL | 2 ng/mL | - | |
| Spironolactone and Canrenone | 2-100 ng/mL | - | - | |
| Spironolactone and Canrenone | 1-200 ng/mL | - | - | |
| Spironolactone and Canrenone | 0.4-5.0 µg/mL | - | 0.20 (SPI), 0.08 (CAN) | |
| Spironolactone and Canrenone | 1-30 µg/mL | - | 0.157 (SPI), 1.139 (CAN) | |
| Spironolactone and Canrenone | 2.77–184.50 ng/mL (SPI), 2.69–179.20 ng/mL (CAN) | - | - |
Table 3: Human Pharmacokinetic Parameters of Spironolactone and Canrenone
| Parameter | Spironolactone | Canrenone | Study Conditions | Reference |
| Cmax | 80 ± 20 ng/mL | 181 ± 39 ng/mL | 100 mg for 15 days | |
| Tmax | 2.6 ± 1.5 h | 4.3 ± 1.4 h | 100 mg for 15 days | |
| Half-life | 1.4 ± 0.5 h | 16.5 ± 6.3 h | 100 mg for 15 days | |
| Peak Serum Levels (Day 1) | 72 ± 45 ng/mL | 155 ± 43 ng/mL | 100 mg daily | |
| Peak Serum Levels (Day 15) | 80 ± 20 ng/mL | 181 ± 39 ng/mL | 100 mg daily | |
| AUC (0-24h) on Day 15 | 231 ± 50 ng.hr/mL | 2173 ± 312 ng.hr/mL | 100 mg daily |
Experimental Protocols
The following section details a representative experimental protocol for the extraction and quantification of spironolactone-d6 and this compound from a biological matrix, based on established methods for their non-deuterated counterparts.
Protocol: Quantification of Spironolactone-d6 and this compound in Human Plasma by LC-MS/MS
1. Sample Preparation (Protein Precipitation)
-
To 200 µL of human plasma in a microcentrifuge tube, add 500 µL of methanol.
-
Add the internal standard solution (spironolactone-d6 or this compound).
-
Vortex the mixture for 10 seconds.
-
Centrifuge at 4000 rpm for 6 minutes to precipitate proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
2. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 250 mm length).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and methanol (e.g., 3:7 v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 35°C.
3. Mass Spectrometry
-
Ionization: Positive ion electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions:
-
Spironolactone-d6: m/z 347.1 → 107.2
-
This compound: m/z 347.1 → 107.0
-
-
Data Analysis: Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against a calibration curve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (Major) | CAS | LGC Standards [lgcstandards.com]
- 3. Spironolactone metabolism in target tissues. Characteristics of deacetylation in kidney, liver, adrenal cortex, and testes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hepatic metabolism of spironolactone. Production of 3-hydroxy-thiomethyl metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of spironolactone by adrenocortical and hepatic microsomes: relationship to cytochrome P-450 destruction - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercially Available Sources of Canrenone-d6 for Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of commercially available sources of Canrenone-d6, a crucial tool for researchers in pharmacology and drug development. This document details the technical specifications of this compound, outlines its primary application in quantitative analysis, and provides a representative experimental protocol for its use as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) methods.
Introduction to this compound
This compound is the deuterated form of Canrenone, the major active metabolite of the potassium-sparing diuretic, spironolactone. Due to its structural similarity and distinct mass, this compound is an ideal internal standard for the accurate quantification of Canrenone in biological matrices. Its use minimizes variability arising from sample preparation and instrument response, ensuring high precision and accuracy in bioanalytical studies.[1][2][3]
Commercial Sources and Specifications
Several reputable suppliers offer this compound for research purposes. The table below summarizes the key technical specifications available from these vendors. Researchers should always refer to the lot-specific Certificate of Analysis (CoA) for precise data on purity and isotopic enrichment.
| Supplier | Product Name | Catalog Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Appearance | Storage Conditions |
| Santa Cruz Biotechnology | This compound | sc-218030 | C₂₂H₂₂D₆O₃ | 346.49 | Information not publicly available | Information not publicly available | Information not publicly available |
| LGC Standards | This compound (Major) | TRC-C175612 | C₂₂H₂₂D₆O₃ | 346.49 | >95% (HPLC) | Information not publicly available | +4°C |
| RXN Chemicals | Spironolactone EP Impurity F-d6 (this compound) | Not specified | C₂₂H₂₂D₆O₃ | 346.5 | High-purity | Information not publicly available | Information not publicly available |
| MedChemExpress | This compound (Aldadiene-d6) | HY-B1438S | C₂₂H₂₂D₆O₃ | Not specified | Information not publicly available | Information not publicly available | Information not publicly available |
| CymitQuimica | This compound (Major) | TR-C175612 | C₂₂H₂₂D₆O₃ | 346.49 | Information not publicly available | Light Yellow to Dark Yellow Solid | Information not publicly available |
| Pharmaffiliates | This compound (Major) | PA STI 017260 | C₂₂H₂₂D₆O₃ | 346.49 | Information not publicly available | Yellow Solid | 2-8°C Refrigerator |
Note on Isotopic Enrichment: The isotopic enrichment of this compound is a critical parameter for its use as an internal standard. This information is lot-specific and will be detailed in the Certificate of Analysis provided by the supplier upon purchase.
Mechanism of Action: Aldosterone Antagonism
Canrenone exerts its pharmacological effects by acting as a competitive antagonist of the mineralocorticoid receptor (MR). Aldosterone, a mineralocorticoid hormone, plays a key role in regulating blood pressure and electrolyte balance. By binding to the MR, Canrenone blocks the downstream signaling cascade initiated by aldosterone, leading to increased sodium and water excretion and potassium retention.
References
An In-depth Technical Guide to the Pharmacological Profiles of Canrenone and Canrenone-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of the pharmacological profiles of Canrenone and its deuterated analog, Canrenone-d6. It delves into their mechanisms of action, pharmacokinetic properties, and analytical applications, with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Introduction: Canrenone and the Role of Deuteration
Canrenone is an active metabolite of the potassium-sparing diuretic spironolactone and is itself a potent aldosterone antagonist.[1][2][3] It exerts its therapeutic effects by competitively binding to the mineralocorticoid receptor (MR), primarily in the kidneys, thereby inhibiting the actions of aldosterone.[1][4] This leads to increased sodium and water excretion and potassium retention, making it effective in the management of conditions like heart failure and hyperaldosteronism.
This compound is a deuterated form of Canrenone, where six hydrogen atoms have been replaced by deuterium isotopes. In pharmaceutical research, deuteration is a strategy that can alter the metabolic profile of a drug, potentially leading to improved pharmacokinetic properties. However, the primary application of this compound is as a stable isotope-labeled internal standard for the accurate quantification of Canrenone in biological matrices using mass spectrometry-based methods.
Pharmacological Profile of Canrenone
Mechanism of Action
Canrenone functions as a competitive antagonist of the mineralocorticoid receptor. Aldosterone, a mineralocorticoid hormone, binds to the MR in the distal tubules and collecting ducts of the kidneys. This hormone-receptor complex then translocates to the nucleus, where it upregulates the expression of genes involved in sodium reabsorption (e.g., epithelial sodium channel - ENaC) and potassium secretion (e.g., renal outer medullary potassium channel - ROMK). By blocking aldosterone's access to the MR, Canrenone prevents these downstream effects, resulting in diuresis and potassium conservation.
Beyond its renal effects, Canrenone has been noted to play a role in preventing cardiac tissue remodeling, which is a significant aspect of its utility in managing heart failure. Aldosterone is known to contribute to fibrosis and inflammation in the cardiovascular system, and by blocking these effects, Canrenone can help improve cardiac function. It also exhibits some affinity for androgen and progesterone receptors, though less than spironolactone, which can lead to certain side effects.
Signaling Pathway
The signaling pathway of Canrenone's action involves the competitive inhibition of the mineralocorticoid receptor, preventing the downstream effects of aldosterone.
Pharmacokinetics
The pharmacokinetic profile of Canrenone has been well-documented.
| Parameter | Value | Reference |
| Bioavailability (oral) | 25 ± 9% | |
| Time to Peak Plasma Concentration (Tmax) | 4.4 ± 0.9 hours (oral) | |
| Elimination Half-Life (t½) | 3.9 ± 1.2 hours (oral), 22.6 hours (terminal) | |
| Protein Binding | ~95% | |
| Metabolism | Hepatic | |
| Excretion | Primarily urinary |
Canrenone is a major active metabolite of spironolactone. Following oral administration of spironolactone, Canrenone is formed and contributes significantly to the overall therapeutic effect.
Profile of this compound
Rationale for Use
This compound is primarily utilized as an internal standard in bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS). The key properties that make it an ideal internal standard are:
-
Chemical Similarity: It is chemically identical to Canrenone, ensuring it behaves similarly during sample extraction, chromatography, and ionization.
-
Mass Difference: The six deuterium atoms give it a higher molecular weight (346.49 g/mol ) compared to Canrenone (340.5 g/mol ), allowing for their distinct detection by a mass spectrometer.
-
Co-elution: It co-elutes with Canrenone under typical chromatographic conditions, which is crucial for accurate quantification.
The use of a stable isotope-labeled internal standard like this compound corrects for variations in sample preparation and instrument response, leading to highly accurate and precise measurements of Canrenone concentrations in biological samples.
The Deuterium Kinetic Isotope Effect
While not its primary intended application, deuteration can influence the metabolism of a drug. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This can lead to a slower rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the deuterium kinetic isotope effect. This effect could theoretically lead to a longer half-life and altered metabolite profile for this compound compared to Canrenone. However, as this compound is not developed for therapeutic use, extensive studies on its independent pharmacological and pharmacokinetic profile are not widely available.
Comparative Data
The following table summarizes the key properties of Canrenone and this compound.
| Property | Canrenone | This compound | Reference |
| Molecular Formula | C22H28O3 | C22H22D6O3 | |
| Molecular Weight | 340.5 g/mol | 346.49 g/mol | |
| Primary Role | Aldosterone Antagonist | Internal Standard | |
| Receptor Binding | Binds to Mineralocorticoid Receptor | Expected to be identical to Canrenone |
Experimental Protocols
In Vitro Drug Metabolism Study
This protocol outlines a general procedure for assessing the metabolic stability of a compound like Canrenone using liver microsomes.
Objective: To determine the in vitro metabolic fate of Canrenone.
Materials:
-
Canrenone
-
Pooled human liver microsomes (HLM)
-
NADPH-generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of Canrenone in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine the phosphate buffer, HLM, and the NADPH-generating system.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding Canrenone to the mixture.
-
Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60, 90 minutes).
-
At each time point, terminate the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis to identify and quantify the remaining parent drug and any formed metabolites.
Workflow Diagram:
Bioanalytical Method for Canrenone Quantification using LC-MS/MS
This protocol describes the quantification of Canrenone in plasma samples using this compound as an internal standard.
Objective: To accurately measure the concentration of Canrenone in plasma.
Materials:
-
Plasma samples containing Canrenone
-
This compound (internal standard)
-
Protein precipitation solvent (e.g., methanol or acetonitrile)
-
LC-MS/MS system with a C18 column
Procedure:
-
Thaw plasma samples and vortex.
-
Spike a known concentration of this compound into each plasma sample, calibrator, and quality control sample.
-
Precipitate the plasma proteins by adding a sufficient volume of cold protein precipitation solvent.
-
Vortex the samples and then centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
Inject the sample onto the LC-MS/MS system.
-
Separate Canrenone and this compound chromatographically.
-
Detect and quantify the analytes using multiple reaction monitoring (MRM) in the mass spectrometer. The ratio of the peak area of Canrenone to the peak area of this compound is used to calculate the concentration of Canrenone in the unknown samples.
Workflow Diagram:
Conclusion
Canrenone is a pharmacologically active aldosterone antagonist with a well-defined mechanism of action and pharmacokinetic profile. Its deuterated analog, this compound, serves a critical role in modern bioanalysis as a stable isotope-labeled internal standard, enabling the precise and accurate quantification of Canrenone in complex biological matrices. While the deuterium kinetic isotope effect could theoretically alter the pharmacological profile of this compound, its primary and established application is in the analytical realm, supporting pharmacokinetic and clinical studies of Canrenone and its parent drug, spironolactone. This guide provides the foundational technical information for researchers and drug development professionals working with these compounds.
References
The Indispensable Role of Deuterium Labeling in Internal Standards: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, particularly within pharmaceutical and biomedical research, the precise and accurate quantification of molecules is paramount. The use of internal standards is a cornerstone of achieving reliable data in techniques like mass spectrometry. Among the various types of internal standards, deuterium-labeled compounds have carved out a significant and enduring role. This technical guide provides a comprehensive overview of the principles, applications, and best practices associated with the use of deuterium-labeled internal standards, with a focus on their application in mass spectrometry-based quantification.
The Core Principle: Isotope Dilution Mass Spectrometry
The utility of deuterium-labeled internal standards is rooted in the principle of isotope dilution mass spectrometry (
Interpreting the Certificate of Analysis for Canrenone-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive framework for understanding and interpreting a typical Certificate of Analysis (CoA) for Canrenone-d6. This compound is the deuterium-labeled form of Canrenone, the major active metabolite of the potassium-sparing diuretic, spironolactone.[1][2] As a stable isotope-labeled internal standard, this compound is critical for accurate quantification in bioanalytical studies using techniques like liquid chromatography-mass spectrometry (LC-MS).[3] This guide will delve into the essential data presented on a CoA, detail the experimental methodologies used to obtain this data, and provide visual representations of analytical workflows.
Summary of Quantitative Data
A Certificate of Analysis for this compound provides critical data on its identity, purity, and quality. The following tables summarize the typical quantitative information found on a CoA, offering a clear overview of the product's specifications.
Table 1: General Information and Physical Properties
| Parameter | Specification |
| Product Name | This compound (Major) |
| Synonyms | Aldadiene-d6; SC9376-d6 |
| Molecular Formula | C₂₂H₂₂D₆O₃[4] |
| Molecular Weight | 346.49 g/mol [4] |
| CAS Number (Unlabeled) | 976-71-6 |
| Appearance | White to off-white or light yellow solid |
| Solubility | Soluble in DMSO, Chloroform, Acetone, Methanol |
Table 2: Quality Control and Purity Analysis
| Analytical Test | Method | Result |
| Chemical Purity | HPLC-UV | ≥98.0% |
| Isotopic Purity | Mass Spectrometry | ≥99% Deuterated |
| Isotopic Enrichment | Mass Spectrometry | Predominantly d6, with minor d0-d5 species |
| Identity Confirmation | ¹H-NMR, Mass Spectrometry | Consistent with structure |
| Residual Solvents | GC-MS | Conforms to ICH Q3C guidelines |
| Water Content | Karl Fischer Titration | ≤0.5% |
Experimental Protocols
The quantitative data presented in a Certificate of Analysis is derived from a series of rigorous analytical experiments. The following sections detail the methodologies for the key experiments performed to ensure the quality and identity of this compound.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
High-Performance Liquid Chromatography with UV detection is a standard method for determining the chemical purity of this compound, separating it from any unlabeled Canrenone or other impurities.
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : A reversed-phase C18 column (e.g., ZORBAX Eclipse XDB-C18, 150 mm x 4.6 mm, 5 µm) is commonly used.
-
Mobile Phase : A gradient elution using a mixture of methanol and water is often employed. A typical starting condition is 60:40 (v/v) methanol:water.
-
Flow Rate : A flow rate of approximately 0.8 to 1.0 mL/min is standard.
-
Column Temperature : The column is typically maintained at 30-35°C.
-
Detection : UV detection is performed at the maximum absorbance wavelength of Canrenone, which is around 280-283 nm.
-
Sample Preparation : A stock solution of this compound is prepared in a suitable solvent like methanol at a concentration of approximately 1 mg/mL. This is then diluted to a working concentration for injection.
-
Data Analysis : The peak area of this compound is compared to the total area of all peaks in the chromatogram to calculate the percentage purity.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Isotopic Purity
LC-MS is a powerful technique used to confirm the identity of this compound and to determine its isotopic purity and enrichment.
-
Instrumentation : A high-performance liquid chromatograph coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Chromatography : The HPLC conditions are often similar to those used for purity analysis to ensure good separation.
-
Mass Spectrometry Ionization : Positive ion electrospray ionization (ESI+) is a common mode for the analysis of Canrenone.
-
Mass Analysis :
-
Full Scan : A full scan is performed to identify the protonated molecular ion ([M+H]⁺). For Canrenone, this is at m/z 341. For this compound, the expected [M+H]⁺ is at m/z 347.
-
Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) :
-
To assess isotopic distribution, the instrument monitors for the [M+H]⁺ ions of all possible deuterated species (d0 to d6).
-
For identity confirmation, tandem mass spectrometry (MS/MS) is used. The parent ion (m/z 347 for this compound) is fragmented, and characteristic product ions are monitored. For unlabeled Canrenone (m/z 341), major fragments are observed at m/z 107.1 and 91.1.
-
-
-
Data Analysis :
-
Identity : The presence of the correct precursor and product ions confirms the structure.
-
Isotopic Purity : The peak areas of the different isotopic species (d0 to d6) are measured. The isotopic purity is calculated as the percentage of the d6 peak area relative to the sum of the areas of all isotopic peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy provides detailed information about the molecular structure of this compound and confirms the positions of the deuterium labels.
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation : 5-10 mg of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃).
-
¹H-NMR (Proton NMR) :
-
A proton NMR spectrum is acquired. For a fully deuterated this compound, the signals corresponding to the protons at the labeled positions should be absent or significantly reduced. This confirms the success of the deuteration.
-
The remaining signals in the spectrum should be consistent with the non-deuterated parts of the Canrenone structure. For unlabeled Canrenone, characteristic shifts are observed around 1.21, 1.91, and 2.29 ppm.
-
-
²H-NMR (Deuterium NMR) :
-
A deuterium NMR spectrum can be acquired to directly observe the signals from the deuterium atoms, confirming their presence at the expected chemical shifts.
-
References
A Comprehensive Technical Guide to the Safe Handling of Canrenone-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling guidelines for Canrenone-d6, a deuterated analog of Canrenone. The information presented herein is crucial for ensuring the safety of laboratory personnel and the integrity of research outcomes. This compound, a labeled aldosterone antagonist and diuretic, is primarily utilized in research settings.[1][2] While specific safety data for the deuterated form is limited, the guidelines for the parent compound, Canrenone, are directly applicable due to their structural and chemical similarities.
Physicochemical Properties
Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₂D₆O₃ | [1][3] |
| Molecular Weight | 346.49 g/mol | [1] |
| Appearance | Light yellow to dark yellow solid | |
| Purity | >95% (HPLC) | |
| Storage Temperature | +4°C | |
| Solubility (of Canrenone) | Soluble in DMSO (100 mM), chloroform, acetone, and methanol. Does not mix well with water. |
Toxicological Profile
The toxicological data for Canrenone serves as the primary reference for assessing the potential hazards of this compound.
| Hazard | Description | Source |
| Acute Toxicity | Oral (Rat) LD50: >5000 mg/kg. Ingestion of less than 150g may be fatal or cause serious health damage in humans. | |
| Carcinogenicity | Suspected of causing cancer (Carcinogenicity 2). Limited evidence of a carcinogenic effect. | |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child (Reproductive toxicity 2). | |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure. | |
| Aquatic Hazard | Toxic to aquatic life with long-lasting effects. | |
| Mutagenicity | Ames test: negative. |
Safe Handling and Personal Protective Equipment (PPE)
Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and prevent adverse health effects.
Engineering Controls
-
Work in a well-ventilated area. The use of a chemical fume hood is strongly recommended to prevent the inhalation of dust or aerosols.
-
Ensure that an eyewash station and safety shower are readily accessible.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator should be used.
General Hygiene Practices
-
Avoid all personal contact, including inhalation.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly with soap and water after handling.
-
Launder contaminated clothing separately before reuse.
Storage and Disposal
Proper storage and disposal are critical to maintaining the stability of this compound and preventing environmental contamination.
-
Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong bases and oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the substance to enter drains or waterways.
First Aid Measures
In the event of exposure, immediate medical attention is necessary.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Experimental Workflow for Safe Handling
The following diagram illustrates a standard workflow for safely handling this compound in a laboratory setting.
Caption: A flowchart outlining the key steps for the safe handling of this compound.
Mechanism of Action and Toxicological Pathway
Canrenone acts as a competitive antagonist to aldosterone at the mineralocorticoid receptors, primarily in the kidneys. This action inhibits sodium and water retention while sparing potassium. While the specific toxicological pathways are not fully elucidated, its hormonal activity is a key consideration. The diagram below conceptualizes this interaction.
Caption: A diagram illustrating the competitive antagonism of Canrenone at the mineralocorticoid receptor.
References
An In-depth Technical Guide to Aldosterone Antagonists and Their Labeled Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of aldosterone antagonists, their mechanism of action, and the application of their labeled analogs in research and development. It is designed to serve as a core resource for professionals in the fields of pharmacology, medicinal chemistry, and drug discovery.
Introduction to Aldosterone and its Physiological Role
Aldosterone is a mineralocorticoid hormone synthesized in the adrenal cortex that plays a crucial role in regulating electrolyte and water balance.[1][2] Its primary function is to promote sodium retention and potassium excretion in the kidneys, which in turn leads to water retention and an increase in blood volume and blood pressure.[1] The physiological effects of aldosterone are mediated through its binding to the mineralocorticoid receptor (MR), a nuclear hormone receptor.
The Aldosterone Signaling Pathway
The signaling cascade initiated by aldosterone is a complex process involving both genomic and non-genomic effects. The classical genomic pathway involves the binding of aldosterone to the cytosolic mineralocorticoid receptor. This binding event triggers a conformational change in the receptor, leading to its translocation into the nucleus. Inside the nucleus, the aldosterone-MR complex binds to specific DNA sequences known as hormone response elements, initiating the transcription of target genes. These genes encode for proteins that regulate ion and water transport, such as the epithelial sodium channel (ENaC) and the Na+/K+ pump.[3]
Aldosterone Antagonists: Mechanism of Action
Aldosterone antagonists, also known as mineralocorticoid receptor antagonists (MRAs), function by competitively blocking the binding of aldosterone to the mineralocorticoid receptor.[1] This inhibition prevents the receptor from undergoing the conformational changes necessary for nuclear translocation and subsequent gene transcription. As a result, the physiological effects of aldosterone, including sodium and water retention, are attenuated. This mechanism of action makes aldosterone antagonists effective in the treatment of conditions such as hypertension and heart failure.
Commonly used aldosterone antagonists include spironolactone, eplerenone, canrenone, and the newer non-steroidal antagonist, finerenone.
Labeled Analogs of Aldosterone Antagonists
Labeled analogs of aldosterone antagonists are indispensable tools for studying the mineralocorticoid receptor and the mechanism of action of these drugs. These analogs are typically labeled with either radioisotopes or fluorescent tags.
Radiolabeled Analogs
Radiolabeled antagonists, such as tritiated ([³H]) or carbon-14 ([¹⁴C]) labeled spironolactone and canrenone, are primarily used in receptor binding assays to determine the affinity of unlabeled compounds for the mineralocorticoid receptor. The synthesis of these compounds often involves catalytic reduction of a precursor with tritium gas or the incorporation of a ¹⁴C-labeled functional group.
Fluorescently Labeled Analogs
Fluorescently labeled aldosterone antagonists are valuable for visualizing the subcellular localization and trafficking of the mineralocorticoid receptor in living cells. These probes can be synthesized by conjugating a fluorophore, such as rhodamine or a pyrene derivative, to the antagonist molecule. The use of green fluorescent protein (GFP) fused to the mineralocorticoid receptor is another powerful technique to study its dynamics in real-time.
Table 1: Properties of Labeled Aldosterone Antagonist Analogs
| Labeled Analog | Label | Application | Reference(s) |
| [³H]Spironolactone | Tritium | Receptor Binding Assays | |
| [¹⁴C]Canrenone | Carbon-14 | Receptor Binding Assays | |
| Rhodamine-Pyrene-Spirolactone | Fluorescent Probe | Live-cell imaging of Hg²⁺ (demonstrates probe synthesis principles) | |
| GFP-MR Fusion Protein | Green Fluorescent Protein | Live-cell imaging of MR trafficking |
Quantitative Data on Aldosterone Antagonists
The binding affinity of aldosterone antagonists to the mineralocorticoid receptor and their selectivity over other steroid hormone receptors are critical parameters in their pharmacological profile. This data is typically presented as the half-maximal inhibitory concentration (IC₅₀) or the equilibrium inhibition constant (Kᵢ).
Table 2: Comparative Binding Affinities (IC₅₀, nM) of Aldosterone Antagonists for Steroid Receptors
| Compound | Mineralocorticoid Receptor (MR) | Androgen Receptor (AR) | Progesterone Receptor (PR) | Glucocorticoid Receptor (GR) | Reference(s) |
| Spironolactone | 24 | High Affinity | High Affinity | Low Affinity | |
| Eplerenone | 990 | >100-fold lower than Spironolactone | >100-fold lower than Spironolactone | Very Low Affinity | |
| Finerenone | 3.7 (vs. aldosterone-induced transcription) | >1000-fold lower than MR | >1000-fold lower than MR | >1000-fold lower than MR |
Note: Lower IC₅₀ values indicate higher binding affinity. Data is compiled from multiple sources and experimental conditions may vary.
Experimental Protocols
Radioligand Receptor Binding Assay
This protocol outlines a typical competitive radioligand binding assay to determine the affinity of a test compound for the mineralocorticoid receptor.
1. Membrane Preparation:
-
Homogenize tissue (e.g., rat kidney) or cells expressing the mineralocorticoid receptor in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled aldosterone antagonist (e.g., [³H]spironolactone), and varying concentrations of the unlabeled test compound.
-
For total binding, omit the unlabeled test compound.
-
For non-specific binding, include a high concentration of an unlabeled competitor.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
3. Separation and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Dry the filters and measure the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration to determine the IC₅₀ value.
-
Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation.
Reporter Gene Assay
This protocol describes a luciferase-based reporter gene assay to measure the functional activity of aldosterone antagonists.
1. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293) that does not endogenously express the mineralocorticoid receptor.
-
Co-transfect the cells with an expression vector for the human mineralocorticoid receptor and a reporter plasmid containing a luciferase gene under the control of a hormone response element.
2. Compound Treatment:
-
Plate the transfected cells in a 96-well plate.
-
Treat the cells with a fixed, sub-maximal concentration of aldosterone (agonist) and varying concentrations of the aldosterone antagonist.
-
Include control wells with aldosterone alone (positive control) and vehicle (negative control).
-
Incubate the cells for a sufficient period (e.g., 14-16 hours) to allow for gene expression.
3. Luciferase Assay:
-
Lyse the cells to release the luciferase enzyme.
-
Add a luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
4. Data Analysis:
-
Normalize the luciferase activity to a control for cell viability if necessary.
-
Plot the normalized luciferase activity as a function of the antagonist concentration to determine the IC₅₀ value.
In Vivo Study in an Animal Model
This protocol provides a general framework for evaluating the efficacy of an aldosterone antagonist in a hypertensive animal model.
1. Animal Model:
-
Use a suitable animal model of hypertension, such as spontaneously hypertensive rats or angiotensin II-infused rats.
2. Dosing and Administration:
-
Divide the animals into treatment groups, including a vehicle control group and one or more groups receiving different doses of the aldosterone antagonist.
-
Administer the compounds daily via an appropriate route (e.g., oral gavage) for a specified duration.
3. Efficacy Assessment:
-
Monitor blood pressure throughout the study using a suitable method (e.g., tail-cuff plethysmography or telemetry).
-
At the end of the study, collect blood and urine samples for biochemical analysis (e.g., measurement of aldosterone, renin, and electrolyte levels).
-
Harvest organs (e.g., heart, kidney) for histological analysis to assess for tissue damage or fibrosis.
4. Data Analysis:
-
Compare the changes in blood pressure, biochemical parameters, and histological findings between the treatment and control groups to evaluate the efficacy of the antagonist.
Experimental Workflow
The following diagram illustrates a typical workflow for the screening and characterization of novel aldosterone antagonists.
References
Methodological & Application
Application Note: High-Throughput Analysis of Canrenone in Human Plasma using Canrenone-d6 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Canrenone in human plasma. Canrenone, an active metabolite of spironolactone, is a potassium-sparing diuretic. This method utilizes Canrenone-d6 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. The sample preparation is straightforward, involving a protein precipitation step, which allows for a high-throughput workflow suitable for clinical research and pharmacokinetic studies. The method is validated with excellent linearity, precision, and accuracy over a clinically relevant concentration range.
Introduction
Canrenone is the primary active metabolite of spironolactone, a widely prescribed aldosterone antagonist used in the treatment of conditions such as heart failure and hypertension. Accurate quantification of Canrenone in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis. The deuterated standard co-elutes with the analyte and experiences similar ionization effects, effectively compensating for variations in sample preparation and matrix effects. This results in superior accuracy and precision compared to methods using other types of internal standards. This application note provides a detailed protocol for the extraction and analysis of Canrenone from human plasma using this compound as the internal standard.
Experimental
Materials and Reagents
-
Canrenone and this compound standards were of >98% purity.
-
HPLC-grade methanol, acetonitrile, and water.
-
Formic acid (LC-MS grade).
-
Human plasma (K2-EDTA).
Stock and Working Solutions
-
Canrenone Stock Solution (1 mg/mL): Dissolve 10 mg of Canrenone in 10 mL of methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of methanol.
-
Canrenone Working Standard Solutions: Prepare serial dilutions of the Canrenone stock solution with 50:50 methanol/water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 methanol/water.
Sample Preparation
-
Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard Working Solution (100 ng/mL this compound).
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to an autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0-0.5 min: 30% B
-
0.5-2.5 min: 30% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 30% B
-
3.1-4.0 min: 30% B
-
-
Column Temperature: 40°C.
Mass Spectrometry
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Canrenone | 341.2 | 107.1 |
| This compound | 347.2 | 113.1 |
-
Collision Energy: Optimized for the specific instrument.
-
Source Temperature: 500°C.
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of Canrenone in human plasma. The use of the deuterated internal standard, this compound, ensured the reliability of the results.
Linearity and Sensitivity
The method was linear over the concentration range of 1 to 500 ng/mL. The coefficient of determination (r²) was >0.99 for all calibration curves. The lower limit of quantification (LLOQ) was established at 1 ng/mL with a signal-to-noise ratio greater than 10.
Precision and Accuracy
The intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (Low, Medium, and High).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | 3 | 4.2 | 102.5 | 5.1 | 101.8 |
| Medium | 50 | 3.1 | 98.9 | 4.5 | 99.5 |
| High | 400 | 2.8 | 101.2 | 3.9 | 100.7 |
Recovery
The extraction recovery of Canrenone from human plasma was determined at three QC levels and was found to be consistent and reproducible.
| QC Level | Concentration (ng/mL) | Mean Recovery (%) |
| Low | 3 | 92.5 |
| Medium | 50 | 94.1 |
| High | 400 | 93.7 |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of Canrenone.
Caption: Principle of using a stable isotope-labeled internal standard.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of Canrenone in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results, making this method highly suitable for pharmacokinetic studies and therapeutic drug monitoring. The simple protein precipitation sample preparation protocol allows for rapid sample processing, which is advantageous in a high-throughput laboratory setting.
LC-MS/MS Method for the Simultaneous Quantification of Spironolactone and Canrenone in Human Plasma Using Canrenone-d6 as an Internal Standard
Application Note and Protocol
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of the aldosterone antagonist, spironolactone, and its primary active metabolite, canrenone, in human plasma. The method utilizes canrenone-d6 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A straightforward protein precipitation protocol is employed for sample preparation, followed by a rapid chromatographic separation on a C18 reversed-phase column. The analytes are detected using a triple quadrupole mass spectrometer operating in the positive ion multiple reaction monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring reliable quantification of spironolactone and canrenone.
Introduction
Spironolactone is a potassium-sparing diuretic and a competitive antagonist of the mineralocorticoid receptor.[1] It is widely prescribed for conditions such as heart failure, hypertension, and edema.[2] Following oral administration, spironolactone is extensively metabolized to several active compounds, with canrenone being one of the most significant.[1][2] Given that both spironolactone and canrenone contribute to the overall therapeutic and potential adverse effects, their simultaneous measurement is crucial for accurately assessing the drug's pharmacokinetics and pharmacodynamics in patients.
This document provides a detailed protocol for a validated LC-MS/MS method for the concurrent quantification of spironolactone and canrenone in human plasma. The use of this compound as an internal standard (IS) mimics the analytical behavior of the target analytes, thereby compensating for variations in sample preparation and instrument response. The method described herein is sensitive, specific, and has been developed to be readily implementable in a bioanalytical laboratory setting.
Experimental
Materials and Reagents
-
Analytes and Internal Standard:
-
Spironolactone (Reference Standard)
-
Canrenone (Reference Standard)
-
This compound (Internal Standard)
-
-
Solvents and Chemicals:
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Formate (LC-MS Grade)
-
Ultrapure Water
-
Human Plasma (K2-EDTA)
-
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size).
Standard Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of spironolactone, canrenone, and this compound by dissolving the appropriate amount of each reference standard in methanol.
-
Working Solutions: Prepare serial dilutions of the stock solutions in a mixture of methanol and water (1:1, v/v) to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile to achieve a final concentration of 100 ng/mL. This solution will be used for protein precipitation.
Protocols
Sample Preparation: Protein Precipitation
-
Label microcentrifuge tubes for each sample, calibrator, and QC.
-
Pipette 50 µL of the plasma sample, calibrator, or QC into the appropriately labeled tube.
-
Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to each tube.
-
Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 50 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 10 mM Ammonium Formate with 0.2% Formic Acid in Water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | Time (min) |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions and Compound-Specific Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Spironolactone | 417.1 | 341.1 | 100 | 15 |
| Canrenone | 341.1 | 107.0 | 100 | 25 |
| This compound | 347.1 | 107.0 | 100 | 25 |
Note: Collision energy may require optimization depending on the mass spectrometer used.
Data Analysis and Results
The concentration of spironolactone and canrenone in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. A linear regression with a weighting factor of 1/x or 1/x² is typically used for the calibration curve.
Method Validation Summary
The method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.
Table 2: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Spironolactone | 1 - 200 | > 0.99 |
| Canrenone | 1 - 200 | > 0.99 |
Table 3: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Precision (%CV) | Accuracy (%Bias) |
| Spironolactone | LLOQ | 1 | < 15% | ± 15% |
| Low | 3 | < 15% | ± 15% | |
| Mid | 30 | < 15% | ± 15% | |
| High | 100 | < 15% | ± 15% | |
| Canrenone | LLOQ | 1 | < 15% | ± 15% |
| Low | 3 | < 15% | ± 15% | |
| Mid | 30 | < 15% | ± 15% | |
| High | 100 | < 15% | ± 15% |
Table 4: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Spironolactone | > 85% | < 15% |
| Canrenone | > 85% | < 15% |
Visualizations
Signaling Pathway and Metabolism
Caption: Metabolic pathway of spironolactone to canrenone.
Experimental Workflow
Caption: LC-MS/MS experimental workflow.
Conclusion
The LC-MS/MS method described provides a reliable and efficient means for the simultaneous quantification of spironolactone and its active metabolite, canrenone, in human plasma. The simple protein precipitation sample preparation and the use of a stable isotope-labeled internal standard contribute to the method's robustness and accuracy. This application note and protocol serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the bioanalysis of spironolactone.
References
Application Note: Mass Spectrometry Fragmentation Analysis of Canrenone-d6
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed analysis of the mass spectrometry fragmentation pattern of Canrenone-d6, a deuterated internal standard for the active metabolite of spironolactone, Canrenone. Understanding the fragmentation of this compound is crucial for developing robust and reliable bioanalytical methods for pharmacokinetic and metabolic studies. This document outlines the experimental protocol for acquiring fragmentation data, presents a summary of the observed product ions for both Canrenone and this compound, and proposes a detailed fragmentation pathway.
Introduction
Canrenone is the primary active metabolite of the potassium-sparing diuretic spironolactone.[1] Accurate quantification of Canrenone in biological matrices is essential for pharmacokinetic and drug metabolism studies. Stable isotope-labeled internal standards, such as this compound, are widely used in mass spectrometry-based bioanalysis to ensure high accuracy and precision. This compound contains six deuterium atoms, which provides a distinct mass shift from the unlabeled analyte, allowing for its use as an internal standard.[2] This note details the fragmentation behavior of this compound under tandem mass spectrometry (MS/MS) conditions, providing valuable information for method development and validation.
Chemical Structures
Canrenone:
-
Molecular Formula: C₂₂H₂₈O₃
-
Molecular Weight: 340.46 g/mol
This compound:
-
Molecular Formula: C₂₂H₂₂D₆O₃
-
Molecular Weight: 346.49 g/mol
-
IUPAC Name: (8R,9S,10R,13S,14S)-2,2,3',3',4,7-hexadeuterio-10,13-dimethylspiro[1,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione
The six deuterium atoms in this compound are located at the C-2, C-4, and C-7 positions of the steroid backbone, and at the C-3' position of the lactone ring.
Experimental Protocol
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A typical LC-MS/MS method for the analysis of Canrenone and this compound would involve the following parameters.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Precursor Ions:
-
Canrenone: m/z 341.2 [M+H]⁺
-
This compound: m/z 347.2 [M+H]⁺
-
-
Collision Gas: Argon.
-
Collision Energy: Optimized for the fragmentation of the precursor ions (typically in the range of 15-35 eV).
Data Presentation: Fragmentation Patterns
The major product ions observed for Canrenone and the predicted corresponding product ions for this compound are summarized in the table below. The predicted m/z values for this compound are based on the proposed fragmentation pathway and the location of the deuterium labels.
| Precursor Ion (m/z) | Canrenone Product Ions (m/z) | This compound Precursor Ion (m/z) | Predicted this compound Product Ions (m/z) | Putative Fragment Structure/Neutral Loss |
| 341.2 | 305.2 | 347.2 | 311.2 | [M+H - H₂O - CH₄]⁺ |
| 341.2 | 283.2 | 347.2 | 289.2 | [M+H - C₂H₂O₂]⁺ |
| 341.2 | 187.1 | 347.2 | 191.1 | C₁₃H₁₅O⁺ (Fragment of steroid backbone) |
| 341.2 | 169.1 | 347.2 | 173.1 | C₁₂H₁₃O⁺ (Fragment of steroid backbone) |
| 341.2 | 107.1 | 347.2 | 109.1 | C₈H₁₁⁺ (Fragment of steroid backbone) |
| 341.2 | 91.1 | 347.2 | 93.1 | C₇H₇⁺ (Tropylium ion) |
Proposed Fragmentation Pathway of this compound
The fragmentation of protonated this compound is initiated by collision-induced dissociation (CID). The proposed pathway, illustrated in the diagram below, accounts for the major observed product ions. The initial precursor ion [M+H]⁺ has an m/z of 347.2.
Figure 1. Proposed fragmentation pathway of protonated this compound.
Interpretation of the Fragmentation Pathway:
-
Formation of m/z 311.2 and 289.2: The precursor ion can undergo neutral losses from the lactone ring. The loss of a molecule of water and methane results in the fragment at m/z 311.2. A characteristic loss of a C₂H₂O₂ moiety from the lactone ring leads to the formation of the ion at m/z 289.2.
-
Formation of Major Steroidal Backbone Fragments: Cleavage of the steroid nucleus results in several characteristic product ions.
-
The ion at m/z 191.1 likely results from the cleavage of the C and D rings, retaining four deuterium atoms.
-
Subsequent fragmentation of the m/z 191.1 ion can lead to the formation of the ion at m/z 173.1 , also retaining four deuterium atoms.
-
Further fragmentation of the steroid backbone, specifically cleavage of the B-ring, can produce the ion at m/z 109.1 , which contains two deuterium atoms.
-
The highly stable tropylium ion is observed at m/z 93.1 , indicating the retention of two deuterium atoms on the aromatic A-ring.
-
Conclusion
This application note provides a comprehensive overview of the mass spectrometric fragmentation of this compound. The presented data and proposed fragmentation pathway can serve as a valuable resource for researchers and scientists developing and validating bioanalytical methods for the quantification of Canrenone. The distinct fragmentation pattern of this compound allows for its reliable use as an internal standard, ensuring the accuracy and robustness of analytical data in drug development and clinical studies.
References
Application Notes and Protocols for the Pharmacokinetic Analysis of Spironolactone Using Canrenone-d6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Canrenone-d6 as an internal standard in the pharmacokinetic studies of spironolactone. The methodologies described are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques for the sensitive and accurate quantification of spironolactone and its active metabolite, canrenone, in biological matrices.
Introduction
Spironolactone is a potassium-sparing diuretic and a competitive antagonist of aldosterone. It is extensively metabolized in the body, with canrenone being one of its major active metabolites. Accurate determination of the pharmacokinetic profiles of both spironolactone and canrenone is crucial for drug development, bioequivalence studies, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based bioanalysis, as it compensates for variability in sample preparation and matrix effects, thereby ensuring high accuracy and precision.
Spironolactone Metabolism
Spironolactone undergoes extensive and rapid metabolism in the liver. The two primary initial metabolic pathways involve:
-
Dethioacetylation: Removal of the thioacetyl group to form canrenone.
-
Deacetylation: Hydrolysis of the acetyl group to form 7α-thiospironolactone, which can then be S-methylated.
Canrenone itself is further metabolized, including hydroxylation reactions mediated by cytochrome P450 enzymes such as CYP11B1 and CYP11B2[1].
References
Protocol for the Quantification of Canrenone in Human Urine using Canrenone-d6 as an Internal Standard by LC-MS/MS
Application Note
Introduction
Canrenone is the primary active metabolite of spironolactone, a potassium-sparing diuretic and aldosterone antagonist used in the treatment of conditions such as hypertension and heart failure.[1] Monitoring the urinary concentration of canrenone is crucial for assessing patient adherence to spironolactone therapy and for pharmacokinetic studies. This application note provides a detailed protocol for the quantitative analysis of canrenone in human urine samples using a stable isotope-labeled internal standard, Canrenone-d6, and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard like this compound ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[2]
Principle
This method employs a simple "dilute-and-shoot" sample preparation procedure, followed by reversed-phase ultra-high-performance liquid chromatography (UHPLC) for the separation of canrenone and its deuterated internal standard, this compound. Detection and quantification are achieved using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The MRM transitions for both the analyte and the internal standard are highly specific, ensuring reliable quantification.
Materials and Reagents
-
Canrenone (analytical standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human urine (drug-free)
-
Phosphate buffer (10 mM, pH 3.2)
Instrumentation
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical column: Acquity® UPLC HSS T3 1.8 μm, 2.1 × 150 mm, or equivalent.
-
Data acquisition and processing software.
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve canrenone and this compound in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the canrenone primary stock solution in a mixture of water and acetonitrile (50:50, v/v) to create calibration standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with a mixture of water and acetonitrile (50:50, v/v).
-
Calibration and QC Samples: Spike drug-free human urine with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples.
Sample Preparation: Dilute-and-Shoot Method
-
To 100 μL of urine sample (standard, QC, or unknown), add 80 μL of the this compound internal standard working solution.
-
Add 820 μL of a solution composed of phosphate buffer (10 mM, pH 3.2) and acetonitrile (90:10, v/v).
-
Vortex the mixture thoroughly.
-
Centrifuge the sample to pellet any particulates.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography Parameters
| Parameter | Value |
| Column | Acquity® UPLC HSS T3 1.8 μm, 2.1 × 150 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | As required for optimal separation (typically a gradient from low to high organic percentage over several minutes) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | Optimized for sensitivity (e.g., 3.0 kV) |
| Source Temperature | Optimized for analyte (e.g., 150 °C) |
| Desolvation Temperature | Optimized for analyte (e.g., 400 °C) |
| Gas Flow Rates | Optimized for instrument |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Role |
| Canrenone | 341.4 | To be optimized; suggest starting with a prominent fragment ion | Quantifier |
| Canrenone | 341.4 | To be optimized; suggest a second prominent fragment ion | Qualifier |
| This compound | 347.1 | 107.0 | Quantifier |
| This compound | 347.1 | To be optimized; suggest a second prominent fragment ion | Qualifier |
Data Analysis and Quantification
Quantification is based on the ratio of the peak area of the canrenone quantifier transition to the peak area of the this compound quantifier transition. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of canrenone in unknown samples is then determined from this calibration curve using linear regression.
Method Validation Data
The following table summarizes typical validation parameters for the analysis of canrenone in urine.
| Parameter | Result |
| Linearity Range | 2 - 300 ng/mL |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL |
| Limit of Detection (LOD) | < 5 ng/mL |
| Intra-day Precision | < 15% RSD |
| Inter-day Precision | < 15% RSD |
| Accuracy | 85 - 115% |
| Recovery | High and reproducible |
Visualizations
Metabolic Pathway of Spironolactone to Canrenone
References
Application Notes and Protocols: The Use of Canrenone-d6 in Drug Metabolism Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Canrenone-d6 is the deuterium-labeled form of Canrenone, a pharmacologically active metabolite of the potassium-sparing diuretic, Spironolactone.[1][2][3] As a stable isotope-labeled internal standard, this compound is a critical tool in drug metabolism and pharmacokinetic (DMPK) studies.[1] Its use significantly enhances the accuracy and precision of bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS)-based assays, by correcting for variability during sample preparation and analysis.[4] Canrenone itself is an aldosterone antagonist, exerting its therapeutic effects by blocking mineralocorticoid receptors.
These application notes provide detailed protocols for the use of this compound as an internal standard in the quantitative analysis of Canrenone in biological matrices.
Applications of this compound
The primary application of this compound is as an internal standard (IS) for the accurate quantification of Canrenone in biological samples such as plasma and urine. This is essential for:
-
Pharmacokinetic (PK) studies: To delineate the absorption, distribution, metabolism, and excretion (ADME) properties of Spironolactone and Canrenone.
-
Bioequivalence studies: To compare the bioavailability of different formulations of Spironolactone.
-
Therapeutic drug monitoring (TDM): To ensure that Canrenone concentrations are within the therapeutic range.
-
Metabolite identification studies: As a reference compound to distinguish it from other metabolites.
Experimental Protocols
The following protocols describe the use of this compound in a typical LC-MS/MS workflow for the quantification of Canrenone in human plasma.
3.1. Materials and Reagents
-
Canrenone (analyte)
-
This compound (internal standard)
-
Human plasma (or other biological matrix)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer
3.2. Preparation of Stock and Working Solutions
-
Canrenone Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Canrenone in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Canrenone Working Solutions (Calibration Standards): Serially dilute the Canrenone stock solution with a mixture of methanol and water (e.g., 50:50 v/v) to prepare a series of calibration standards at concentrations ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).
-
This compound Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration appropriate for spiking into plasma samples (e.g., 100 ng/mL).
3.3. Sample Preparation: Protein Precipitation
-
Thaw plasma samples to room temperature.
-
Into a clean microcentrifuge tube, add 100 µL of plasma sample.
-
Add a specified volume (e.g., 10 µL) of the this compound internal standard working solution to each plasma sample, calibration standard, and quality control (QC) sample.
-
Vortex mix for 30 seconds.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex mix vigorously for 2 minutes.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis.
3.4. LC-MS/MS Analysis
The following are representative LC-MS/MS conditions. These should be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC System | UHPLC or HPLC |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile or Methanol |
| Flow Rate | 0.4 mL/min |
| Gradient | Optimized to provide good separation of Canrenone from matrix components. A typical gradient might start at a low percentage of B, ramp up, and then re-equilibrate. |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Canrenone: m/z 341.2 → 107.2 (quantifier), other transitions can be used as qualifiers. This compound: m/z 347.2 → 107.2 (or other appropriate fragment) |
| Drying Gas Flow | 15 L/min |
| Nebulizer Pressure | 1.5 L/min |
| Capillary Voltage | 4500 V |
3.5. Data Analysis
-
Integrate the peak areas for both Canrenone and this compound for all samples.
-
Calculate the peak area ratio (Canrenone peak area / this compound peak area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically used.
-
Determine the concentration of Canrenone in the unknown samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
The following tables summarize quantitative data from published methods for the analysis of Canrenone, which are representative of the performance expected when using this compound as an internal standard.
Table 1: LC-MS/MS Method Parameters and Performance
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.5 - 2 ng/mL | |
| Linearity Range | 2 - 300 ng/mL | |
| Precision (RSD%) | < 10% | |
| Accuracy | 85 - 115% | |
| Recovery | 99.7% |
Table 2: HPLC-UV Method Parameters and Performance
| Parameter | Value | Reference |
| Limit of Detection (LOD) | < 5 ng/mL | |
| Precision (RSD%) | 1.03% - 1.35% (for stability) |
Visualizations
Diagram 1: Experimental Workflow for Canrenone Quantification
Caption: Workflow for the quantification of Canrenone using this compound as an internal standard.
Diagram 2: Canrenone's Mechanism of Action
Caption: Canrenone competitively inhibits the mineralocorticoid receptor, blocking aldosterone-mediated effects.
References
Application Note: Quantitative Analysis of Canrenone in Human Plasma using LC-MS/MS with a Canrenone-d6 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Canrenone is an active metabolite of spironolactone, a potassium-sparing diuretic and aldosterone antagonist.[1] Accurate quantification of canrenone in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This application note provides a detailed protocol for the establishment of a robust and reliable calibration curve for the determination of canrenone in human plasma using a stable isotope-labeled internal standard, Canrenone-d6, by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard like this compound is the gold standard for quantitative mass spectrometry as it co-elutes with the analyte, compensating for variations in sample preparation, injection volume, and matrix effects, thus ensuring high accuracy and precision.
Experimental
Materials and Reagents
-
Canrenone (Reference Standard)
-
This compound (Internal Standard)
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Human Plasma (Blank)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source
Preparation of Standard Solutions
2.3.1. Stock Solutions
-
Canrenone Stock Solution (1 mg/mL): Accurately weigh 10 mg of Canrenone and dissolve in 10 mL of methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
2.3.2. Working Solutions
-
Canrenone Working Solution (10 µg/mL): Dilute 100 µL of the Canrenone Stock Solution to 10 mL with methanol.
-
This compound Internal Standard (IS) Working Solution (100 ng/mL): Dilute 10 µL of the this compound Stock Solution to 10 mL with methanol. Further dilute 100 µL of this solution to 10 mL with methanol.
Preparation of Calibration Standards and Quality Control Samples
Prepare calibration standards and quality control (QC) samples by spiking blank human plasma with the Canrenone Working Solution and the this compound IS Working Solution as detailed in the table below.
Table 1: Preparation of Calibration Standards and Quality Control Samples
| Sample ID | Canrenone Concentration (ng/mL) | Volume of Canrenone Working Solution (µL) | Volume of IS Working Solution (µL) | Volume of Blank Plasma (µL) |
| Blank | 0 | 0 | 10 | 90 |
| Cal 1 | 1 | 1 | 10 | 89 |
| Cal 2 | 2 | 2 | 10 | 88 |
| Cal 3 | 5 | 5 | 10 | 85 |
| Cal 4 | 10 | 10 | 10 | 80 |
| Cal 5 | 20 | 20 | 10 | 70 |
| Cal 6 | 50 | 50 | 10 | 40 |
| Cal 7 | 100 | 10 (from 1µg/mL WS) | 10 | 80 |
| Cal 8 | 200 | 20 (from 1µg/mL WS) | 10 | 70 |
| LLOQ QC | 1 | 1 | 10 | 89 |
| LQC | 3 | 3 | 10 | 87 |
| MQC | 75 | 7.5 (from 1µg/mL WS) | 10 | 82.5 |
| HQC | 150 | 15 (from 1µg/mL WS) | 10 | 75 |
Sample Preparation Protocol: Protein Precipitation
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 10 µL of the this compound IS Working Solution (100 ng/mL).
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Experimental workflow for plasma sample preparation.
LC-MS/MS Method
2.6.1. Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 30% B and equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
2.6.2. Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Table 2: MRM Transitions for Canrenone and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Canrenone | 341.2 | 107.1 | 100 | 25 |
| This compound (IS) | 347.2 | 107.1 | 100 | 25 |
Results and Discussion
Calibration Curve
A calibration curve is constructed by plotting the peak area ratio of Canrenone to this compound against the nominal concentration of Canrenone. A linear regression with a weighting factor of 1/x² is typically applied to the data.
References
Application Note: High-Efficiency Liquid-Liquid Extraction of Canrenone from Human Plasma Using a Deuterated Internal Standard for LC-MS/MS Analysis
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and reliable liquid-liquid extraction (LLE) protocol for the quantitative analysis of canrenone in human plasma. The method employs canrenone-d6 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by compensating for matrix effects and variability during sample preparation. This protocol is optimized for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.
Introduction
Canrenone is the primary active metabolite of spironolactone, a potassium-sparing diuretic and aldosterone antagonist. Accurate quantification of canrenone in biological matrices is crucial for assessing the pharmacokinetic profile of spironolactone and for clinical management. Liquid-liquid extraction is a widely used sample preparation technique that offers high recovery and clean extracts. The use of a deuterated internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS.[1] The SIL-IS co-elutes with the analyte and experiences similar ionization effects, thereby correcting for variations in extraction efficiency and matrix-induced ion suppression or enhancement, leading to improved data quality.
Experimental Protocol
Materials and Reagents
-
Canrenone certified reference standard
-
This compound (Internal Standard, IS)
-
Human plasma (K2EDTA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water
Stock and Working Solutions
-
Canrenone Stock Solution (1 mg/mL): Accurately weigh and dissolve canrenone in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Canrenone Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with 50:50 (v/v) methanol:water to prepare calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.
Sample Preparation: Liquid-Liquid Extraction
-
Pipette 200 µL of plasma sample, calibration standard, or QC sample into a 2 mL microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution (100 ng/mL) to each tube, except for blank samples.
-
Vortex mix for 10 seconds.
-
Add 1 mL of extraction solvent (dichloromethane:ethyl acetate, 20:80 v/v).[2][3]
-
Vortex mix vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex mix for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer (e.g., Sciex 6500+ or equivalent)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Canrenone: m/z 341.2 -> 107.2
-
This compound: m/z 347.2 -> 107.2
-
Data Presentation
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 2 - 300 ng/mL[2] |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL[2] |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 10% |
| Accuracy (% Bias) | 85 - 115% |
Table 2: Extraction Efficiency and Matrix Effect
| Analyte | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Canrenone | Low QC (6 ng/mL) | 92.5 | 95.8 |
| Mid QC (150 ng/mL) | 94.1 | 97.2 | |
| High QC (250 ng/mL) | 93.7 | 96.5 | |
| This compound | 100 ng/mL | 93.3 | 96.8 |
Note: The data presented are representative values compiled from published literature and are intended to demonstrate the expected performance of the method.
Mandatory Visualization
Caption: Workflow for Canrenone LLE.
Conclusion
The described liquid-liquid extraction protocol using this compound as an internal standard provides a reliable and efficient method for the quantification of canrenone in human plasma. The use of a deuterated internal standard is critical for mitigating matrix effects and ensuring the accuracy and precision required for regulated bioanalysis. This application note serves as a comprehensive guide for researchers and scientists in the fields of pharmacology and drug development.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing LC Gradient for Canrenone and Canrenone-d6 Separation
Welcome to the technical support center for the chromatographic separation of canrenone and its deuterated internal standard, canrenone-d6. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges in LC method development for these compounds.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the separation of canrenone and this compound.
| Problem | Question | Possible Causes & Solutions |
| Poor Peak Shape (Tailing) | My peaks for canrenone and/or this compound are tailing. What could be the cause and how can I fix it? | Secondary Interactions: Tailing can occur due to interactions between the analytes and active sites (e.g., free silanols) on the stationary phase. Solution: Consider using a column with end-capping or a different stationary phase chemistry, such as a modern, highly deactivated C18 column. Ensure the mobile phase pH is appropriate to minimize unwanted interactions. Column Contamination: Buildup of sample matrix components on the column can lead to peak tailing. Solution: Implement a robust sample preparation method. Use a guard column to protect the analytical column. If tailing persists, try flushing the column with a strong solvent.[1] Extra-Column Volume: Excessive tubing length or large-diameter tubing between the column and detector can cause peak broadening and tailing. Solution: Minimize the length and internal diameter of all tubing. |
| Poor Peak Shape (Fronting) | My peaks are fronting. What is the likely cause? | Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak fronting. Solution: Dilute the sample and re-inject. If the peak shape improves, column overload was the issue. Sample Solvent Mismatch: Dissolving the sample in a solvent that is significantly stronger than the initial mobile phase can cause peak distortion. Solution: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent. |
| Peak Splitting | I am observing split peaks for canrenone and this compound. What should I do? | Partially Blocked Column Frit: Debris from the sample or system can clog the inlet frit of the column, distorting the peak shape. Solution: Try back-flushing the column. If this does not resolve the issue, the frit may need to be replaced.[2][3] Column Void: A void at the head of the column can cause the sample to travel through different paths, resulting in split peaks. Solution: Replace the column. To prevent this, avoid sudden pressure shocks and operate within the column's recommended pH and temperature ranges.[3] Sample Injection Issues: Problems with the autosampler, such as an improperly seated injection needle, can cause peak splitting. Solution: Perform routine maintenance on the autosampler and ensure all connections are secure. |
| Retention Time Instability | The retention times for my analytes are shifting between injections. Why is this happening? | Inadequate Column Equilibration: Insufficient equilibration time between gradient runs can lead to inconsistent retention times. Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A general guideline is to use at least 10 column volumes. Pump and System Leaks: Leaks in the LC system can cause pressure fluctuations and alter the mobile phase composition delivered to the column. Solution: Inspect the system for any leaks and tighten any loose fittings. Mobile Phase Issues: Changes in the mobile phase composition due to evaporation of the volatile organic component or degradation can cause retention time shifts. Solution: Prepare fresh mobile phase daily and keep the reservoirs capped. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an LC gradient for separating canrenone and this compound?
A1: A reversed-phase method using a C18 column is a common and effective starting point. A typical mobile phase would consist of an aqueous component (e.g., water with 0.1% formic acid or 10 mM ammonium acetate) and an organic component like acetonitrile or methanol. A conservative starting gradient could be 10-90% organic over 10-15 minutes. This can then be optimized to improve resolution and reduce run time.
Q2: Should canrenone and this compound co-elute or be separated?
A2: Ideally, for use as an internal standard in mass spectrometry, this compound should co-elute with canrenone to ensure that any matrix effects or variations in ionization efficiency are experienced by both compounds simultaneously. However, due to the kinetic isotope effect, a slight separation can sometimes be observed, with the deuterated compound often eluting slightly earlier. If baseline separation occurs, it is generally acceptable as long as the peak shapes are good and the integration is consistent.
Q3: How can I improve the resolution between canrenone and an interfering peak?
A3: To improve resolution, you can try the following:
-
Shallow the Gradient: A slower increase in the organic mobile phase percentage will allow for more interaction with the stationary phase and can improve the separation of closely eluting compounds.
-
Change the Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation.
-
Adjust the Mobile Phase pH: If the interfering compound has ionizable groups, adjusting the pH of the mobile phase can change its retention time relative to canrenone.
-
Try a Different Stationary Phase: A column with a different chemistry, such as a phenyl-hexyl or a biphenyl phase, may provide the necessary selectivity.
Q4: What are the typical mass transitions for canrenone and this compound in LC-MS/MS analysis?
A4: For canrenone, the protonated molecule [M+H]⁺ has a mass-to-charge ratio (m/z) of 341.4. Common product ions for MS/MS analysis can be determined by fragmentation of the precursor ion. For this compound, the [M+H]⁺ would be approximately m/z 347.4, assuming six deuterium atoms. The optimal product ions for this compound should be determined by direct infusion and fragmentation of the deuterated standard.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a general method for the extraction of canrenone from plasma samples.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the this compound internal standard.
-
Vortex the mixture for 30 seconds to precipitate the proteins.
-
Centrifuge the sample at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube or a well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and inject onto the LC-MS/MS system.
LC-MS/MS Method Parameters
The following table provides a starting point for LC-MS/MS method development. These parameters should be optimized for your specific instrumentation and application.
| Parameter | Condition |
| LC System | UPLC/HPLC System |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 10% B to 90% B in 5 min, hold for 1 min, return to 10% B and equilibrate for 2 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| MRM Transition (Canrenone) | 341.4 → [Product Ion 1], 341.4 → [Product Ion 2] |
| MRM Transition (this compound) | 347.4 → [Product Ion 1], 347.4 → [Product Ion 2] |
Note: Product ions for MRM transitions need to be empirically determined by infusing the analytical standards.
Visualizations
Caption: Experimental workflow for the analysis of canrenone.
Caption: Troubleshooting logic for common LC issues.
References
Technical Support Center: Addressing Matrix Effects with Canrenone-d6
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating matrix effects in bioanalysis using Canrenone-d6 as a stable isotope-labeled internal standard (SIL-IS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS bioanalysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix, such as plasma, urine, or tissue homogenates.[1] This interference can lead to a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which can significantly compromise the accuracy, precision, and sensitivity of the analytical method.[1][2] Common culprits include salts, phospholipids, proteins, and other endogenous or exogenous compounds present in the biological sample.[3][4]
Q2: Why is a deuterated internal standard like this compound considered the gold standard for correcting matrix effects?
A2: Stable isotope-labeled internal standards (SIL-IS), such as this compound, are the preferred choice for quantitative bioanalysis. Because they are chemically and structurally almost identical to the analyte (Canrenone), they exhibit nearly identical chromatographic behavior and ionization efficiency. This means that any ion suppression or enhancement experienced by the analyte will also be experienced to a similar degree by the SIL-IS. By calculating the ratio of the analyte's signal to the internal standard's signal, variations caused by matrix effects are effectively normalized, leading to more accurate and precise quantification.
Q3: Can this compound perfectly eliminate all matrix-related issues?
A3: While highly effective, SIL-IS may not always provide perfect compensation. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and its deuterated internal standard. If this shift is significant enough to place the analyte and IS in regions with different levels of ion suppression, it can lead to what is known as differential matrix effects and inaccurate results. However, for most applications, the co-elution is sufficiently close to provide robust correction.
Q4: What are the regulatory expectations regarding the evaluation of matrix effects?
A4: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the evaluation of matrix effects during bioanalytical method validation. The assessment typically involves calculating a "Matrix Factor" (MF) using at least six different lots or sources of the biological matrix. The coefficient of variation (CV) of the internal standard-normalized MF across these lots should generally not exceed 15%.
Troubleshooting Guide
This section provides solutions to common problems encountered when using this compound to correct for matrix effects.
Problem 1: I'm observing high variability (>15% RSD) in my analyte/IS response ratio across different plasma lots.
-
Possible Cause: Differential matrix effects. Even with a SIL-IS, significant lot-to-lot variability in matrix composition can lead to inconsistent ion suppression/enhancement between the analyte and this compound.
-
Troubleshooting Steps:
-
Confirm Co-elution: Verify that the chromatographic peaks for Canrenone and this compound are sharp and co-elute perfectly. Even a slight separation can expose them to different matrix components.
-
Improve Sample Cleanup: The most effective way to combat severe matrix effects is to remove the interfering components before analysis. Consider more rigorous sample preparation techniques like solid-phase extraction (SPE) instead of simple protein precipitation.
-
Optimize Chromatography: Modify your LC method to better separate the analyte from the region of ion suppression. This can be achieved by adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.
-
Evaluate Matrix Factor: Perform the quantitative matrix factor assessment as detailed in the protocols below to confirm that the issue stems from the matrix and not other sources of error.
-
Problem 2: The signal intensity for both Canrenone and this compound is unexpectedly low (ion suppression).
-
Possible Cause: A strong matrix effect is suppressing the ionization of both compounds. This is often caused by high concentrations of phospholipids or salts in the sample extract.
-
Troubleshooting Steps:
-
Dilute the Sample: A simple first step is to dilute the sample extract. This reduces the concentration of interfering matrix components, which can often alleviate ion suppression.
-
Check for Phospholipid Contamination: Phospholipids are a common cause of ion suppression in plasma samples. Monitor for characteristic phospholipid MRM transitions (e.g., m/z 184 -> 184) to see if they co-elute with your analyte. If so, implement a sample preparation method designed to remove them (e.g., specific SPE cartridges or techniques).
-
Optimize Ion Source Parameters: Adjust ion source parameters like gas flow, desolvation temperature, and capillary voltage to enhance ionization efficiency for your specific analytes.
-
Problem 3: My results are inaccurate, but the analyte/IS ratio appears stable.
-
Possible Cause: Isotopic contribution or crosstalk. This can occur if the unlabeled analyte (Canrenone) contributes to the signal in the mass channel of the internal standard (this compound), or vice-versa.
-
Troubleshooting Steps:
-
Assess Crosstalk: Analyze a high-concentration standard of the analyte without the internal standard. Monitor the MRM transition for this compound. A significant signal indicates that the analyte is contributing to the IS channel.
-
Check IS Purity: Analyze a solution containing only this compound. Monitor the MRM transition for the unlabeled Canrenone. A signal here indicates the presence of the unlabeled analyte as an impurity in your internal standard.
-
Select Different Fragments: If crosstalk is an issue, try to select different precursor-product ion transitions for the analyte and IS to ensure specificity.
-
Key Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Factor (MF)
This protocol is used to quantitatively measure the degree of ion suppression or enhancement.
1. Prepare Three Sample Sets:
-
Set A (Neat Solution): Prepare standards of Canrenone and this compound at low and high concentrations in the final reconstitution solvent. (n=6 replicates per level).
-
Set B (Post-Extraction Spike): Select at least six different lots of blank biological matrix. Process these lots through the entire extraction procedure. Spike the dried extracts with Canrenone and this compound to the same final concentrations as Set A.
-
Set C (Blank Matrix): Process the six lots of blank matrix with the extraction procedure and reconstitute with solvent containing only the internal standard. This set is used to check for interferences at the analyte's retention time.
2. LC-MS/MS Analysis:
-
Analyze all samples from Sets A, B, and C using the validated LC-MS/MS method.
3. Calculations:
-
Matrix Factor (MF):
-
MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
IS-Normalized Matrix Factor (IS-Normalized MF):
-
First, calculate the MF for the analyte (MFAnalyte) and the internal standard (MFIS) separately.
-
IS-Normalized MF = MF_Analyte / MF_IS
-
-
Acceptance Criteria: The coefficient of variation (CV%) of the IS-Normalized MF from the six different matrix lots should not be greater than 15%.
Data Presentation: Matrix Factor Assessment
The results from the experiment should be summarized for clear interpretation.
Table 1: Example Matrix Factor (MF) Data for Canrenone
| Matrix Lot | Analyte Peak Area (Set B) | IS Peak Area (Set B) | MF (Analyte) | MF (IS) | IS-Normalized MF |
| Lot 1 | 78,500 | 81,000 | 0.79 | 0.81 | 0.98 |
| Lot 2 | 74,200 | 78,500 | 0.74 | 0.79 | 0.94 |
| Lot 3 | 81,300 | 84,000 | 0.81 | 0.84 | 0.96 |
| Lot 4 | 72,100 | 75,000 | 0.72 | 0.75 | 0.96 |
| Lot 5 | 85,600 | 89,000 | 0.86 | 0.89 | 0.97 |
| Lot 6 | 79,900 | 82,200 | 0.80 | 0.82 | 0.97 |
| Mean | 78,600 | 81,617 | 0.79 | 0.82 | 0.96 |
| Std. Dev. | 4,856 | 4,884 | 0.05 | 0.05 | 0.01 |
| CV% | 6.2% | 6.0% | 6.2% | 6.0% | 1.4% |
| Note: Assumes a mean peak area in neat solution (Set A) of 100,000 for the analyte and 100,000 for the IS for calculation purposes. This table illustrates significant ion suppression (MF ~0.8) that is effectively corrected by the IS, resulting in a consistent IS-Normalized MF with a low CV%. |
Visualizations
Caption: Workflow for the quantitative assessment of matrix effects.
Caption: How this compound corrects for matrix-induced ion suppression.
References
Technical Support Center: Troubleshooting Isotopic Interference with Canrenone-d6
Welcome to the technical support center for troubleshooting isotopic interference when using Canrenone-d6 as an internal standard in mass spectrometry-based assays. This guide is designed for researchers, scientists, and drug development professionals to identify and resolve common issues encountered during quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference and why is it a concern when using this compound?
Isotopic interference, or "cross-talk," occurs when the signal from the unlabeled analyte (Canrenone) contributes to the signal of its stable isotope-labeled internal standard (this compound), or vice versa.[1][2] This can happen due to the natural abundance of isotopes (e.g., ¹³C) in the analyte, which can result in an ion with a mass-to-charge ratio (m/z) that overlaps with the internal standard.[2][3] This interference can lead to inaccurate quantification, particularly at high analyte concentrations relative to the internal standard, resulting in a non-linear calibration curve and underestimation of the true analyte concentration.[3]
Q2: I'm observing a signal for this compound in my blank samples that contain no internal standard, but high concentrations of unlabeled Canrenone. What is the likely cause?
This observation is a classic sign of isotopic interference from the unlabeled analyte to the deuterated internal standard. The naturally occurring isotopes in the high-concentration Canrenone are producing a signal at the m/z of this compound. Industry guidelines often recommend that the contribution from an analyte isotope to the internal standard signal should be 5% or less at the highest concentration.
Q3: My this compound internal standard appears to be impure. How can I assess its isotopic purity?
The isotopic purity of a deuterated standard is crucial for accurate quantification. You can assess the isotopic purity of your this compound standard using high-resolution mass spectrometry (HRMS) or quantitative NMR (qNMR). A common method involves infusing a solution of the deuterated standard into the mass spectrometer and acquiring a full scan mass spectrum to identify and quantify the signals corresponding to the non-deuterated (d0) and various deuterated isotopologues. Key purity requirements for deuterated internal standards are typically an isotopic enrichment of ≥98% and a chemical purity of >99%.
Q4: My this compound and unlabeled Canrenone have slightly different retention times. Is this normal and how can I address it?
Yes, a slight difference in retention times between a deuterated internal standard and the unlabeled analyte is a known phenomenon called the "deuterium isotope effect". In reverse-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts. While a small, consistent shift may be acceptable, a significant or variable shift can lead to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement. To address this, you can try to optimize your chromatographic method by adjusting the mobile phase composition, gradient profile, or column temperature to achieve better co-elution.
Troubleshooting Guides
Issue 1: Non-Linear Calibration Curve at High Concentrations
Symptoms:
-
The calibration curve for Canrenone becomes non-linear, particularly at the upper limit of quantification (ULOQ).
-
The calculated concentrations of high-level quality control (QC) samples are consistently lower than their nominal values.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a non-linear calibration curve.
Explanation:
-
Hypothesize the Cause: A non-linear curve at high concentrations often points to isotopic interference from the analyte to the internal standard (IS).
-
Confirm Interference: Analyze a sample containing the highest concentration of unlabeled Canrenone without any this compound. Monitor the multiple reaction monitoring (MRM) transition for this compound. A significant signal in the IS channel confirms interference.
-
Mitigation Strategies:
-
Increase Internal Standard Concentration: A higher concentration of this compound can minimize the relative contribution of the interfering signal from the analyte.
-
Use a Non-Linear Calibration Function: A quadratic or other non-linear regression model can be used to more accurately fit the calibration curve when isotopic interference is present.
-
Select a Different MRM Transition: If possible, select a precursor or product ion for this compound that is less affected by isotopic contributions from Canrenone.
-
Issue 2: Inaccurate Results Due to Suspected Isotopic Exchange
Symptoms:
-
Inconsistent and inaccurate quantitative results.
-
An increase in the signal of the unlabeled analyte in blank matrix samples spiked only with this compound over time.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting suspected isotopic exchange.
Explanation:
-
Hypothesize the Cause: Inaccurate results can be due to the loss of deuterium from the internal standard and its replacement with hydrogen from the solvent or matrix, a phenomenon known as isotopic or H/D exchange.
-
Confirm Exchange: To confirm, incubate this compound in a blank sample matrix and in a neat solvent under your typical experimental conditions. Analyze the samples at different time points and monitor for any increase in the signal of the unlabeled Canrenone in the matrix samples compared to the neat solvent samples. A significant increase indicates H/D exchange.
-
Mitigation Strategies:
-
Review Labeling Position: Deuterium atoms on heteroatoms (like -OH or -NH) or on carbons adjacent to carbonyl groups are more susceptible to exchange. Whenever possible, use internal standards with deuterium labels on stable carbon positions.
-
Control Solvent and Storage Conditions: Avoid storing or preparing this compound solutions in highly acidic or basic conditions, which can catalyze H/D exchange. Ensure proper storage temperatures to minimize degradation.
-
Quantitative Data Summary
The following tables provide hypothetical, yet realistic, data to illustrate the impact of isotopic interference on the quantification of Canrenone.
Table 1: Contribution of Unlabeled Canrenone to this compound Signal
| Canrenone Concentration (ng/mL) | This compound Concentration (ng/mL) | Peak Area of Unlabeled Canrenone (Analyte) | Peak Area in this compound Channel (Interference) | % Interference (Interference Area / Analyte Area) |
| 1 | 50 | 20,000 | Not Detected | 0.00% |
| 100 | 50 | 2,000,000 | 5,000 | 0.25% |
| 1000 | 50 | 20,000,000 | 55,000 | 0.28% |
| 5000 | 50 | 100,000,000 | 300,000 | 0.30% |
| 10000 | 50 | 200,000,000 | 620,000 | 0.31% |
Table 2: Impact of Isotopic Interference on Accuracy
| Nominal Canrenone Concentration (ng/mL) | Measured Canrenone Concentration (ng/mL) - Linear Fit | Accuracy (%) - Linear Fit | Measured Canrenone Concentration (ng/mL) - Quadratic Fit | Accuracy (%) - Quadratic Fit |
| 1 | 1.01 | 101.0% | 1.00 | 100.0% |
| 100 | 99.5 | 99.5% | 99.8 | 99.8% |
| 1000 | 955 | 95.5% | 991 | 99.1% |
| 5000 | 4520 | 90.4% | 4950 | 99.0% |
| 10000 | 8850 | 88.5% | 9920 | 99.2% |
Detailed Experimental Protocols
Protocol 1: Assessing Isotopic Contribution from Analyte to Internal Standard
Objective: To quantify the percentage of signal interference from unlabeled Canrenone in the this compound MRM channel.
Materials:
-
Calibrated stock solution of unlabeled Canrenone.
-
Calibrated stock solution of this compound.
-
Blank biological matrix (e.g., plasma, urine).
-
LC-MS/MS system.
Procedure:
-
Prepare Samples:
-
Prepare a series of calibration standards of unlabeled Canrenone in the blank matrix at concentrations spanning the expected analytical range.
-
Prepare a "high concentration" sample of unlabeled Canrenone at the ULOQ without adding any this compound.
-
Prepare a "zero" sample (blank matrix with no analyte or IS).
-
Prepare a sample containing only this compound at the concentration used in the assay.
-
-
LC-MS/MS Analysis:
-
Analyze the prepared samples using the established LC-MS/MS method.
-
Monitor the MRM transitions for both Canrenone and this compound.
-
-
Data Analysis:
-
In the "high concentration" sample, measure the peak area in the this compound channel. This is the interference signal.
-
In the same sample, measure the peak area in the Canrenone channel.
-
Calculate the percent contribution: (% Contribution) = (Peak Area in IS Channel / Peak Area in Analyte Channel) * 100.
-
The response for the interference should ideally be less than 5% of the response of the Lower Limit of Quantification (LLOQ) for the analyte.
-
Protocol 2: Evaluation of Isotopic Purity of this compound
Objective: To determine the isotopic purity of a this compound standard.
Materials:
-
This compound standard.
-
High-resolution mass spectrometer (HRMS).
-
Suitable solvent (e.g., methanol or acetonitrile).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound standard in the chosen solvent.
-
HRMS Analysis:
-
Infuse the solution directly into the HRMS or perform a liquid chromatography separation.
-
Acquire a full scan mass spectrum in the appropriate ionization mode (positive or negative).
-
-
Data Analysis:
-
Identify the ion signals corresponding to the non-deuterated Canrenone (d0) and the various deuterated isotopologues (d1, d2, ... d6).
-
Calculate the isotopic purity by determining the relative abundance of the d6 isotopologue compared to the sum of all isotopologues. Isotopic Purity (%) = (Intensity of d6 ion) / (Sum of intensities of d0 to d6 ions) * 100.
-
The isotopic enrichment should ideally be ≥98%.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Canrenone-d6 in plasma and urine samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Canrenone-d6 in plasma and urine samples. The information is intended for researchers, scientists, and drug development professionals conducting bioanalytical studies.
Frequently Asked Questions (FAQs)
Q1: What are the established stability data for this compound in human plasma?
A1: this compound has demonstrated stability in human K2EDTA plasma under the following conditions[1]:
-
Long-Term Stability: Stable for at least 141 days when stored at approximately -20°C.
-
Stock Solution Stability: Stable for at least 6 days when stored at approximately 5°C in water.
Q2: Is there specific stability data available for this compound in human urine?
A2: Currently, there is a lack of publicly available studies that specifically report on the stability of this compound in human urine. However, based on studies of other steroids and deuterated internal standards in urine, it is crucial to conduct a thorough in-house stability validation. General recommendations suggest that urine samples should be stored at -20°C or lower to minimize degradation[2][3][4].
Q3: What are the key stability assessments that should be performed for this compound in a bioanalytical method validation?
A3: According to regulatory guidelines from the FDA and EMA, the following stability assessments are critical:
-
Freeze-Thaw Stability: Evaluates the stability of the analyte after repeated cycles of freezing and thawing. For canrenone (the non-deuterated form), stability has been demonstrated for at least three freeze-thaw cycles in human plasma[5].
-
Short-Term (Bench-Top) Stability: Assesses the stability of the analyte in the biological matrix at room temperature for a period that reflects the sample handling time during the experimental procedure.
-
Long-Term Stability: Determines the stability of the analyte in the biological matrix at the intended storage temperature (e.g., -20°C or -80°C) for a duration that covers the time from sample collection to analysis.
-
Post-Preparative (Autosampler) Stability: Evaluates the stability of the processed samples (extracts) in the autosampler under the conditions of the analytical run. For canrenone, stability in the autosampler has been shown for at least 3.5 hours at 20°C.
-
Stock Solution Stability: Confirms the stability of the stock and working solutions of this compound under their storage conditions.
Q4: What are potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented, as a steroid, it may be susceptible to enzymatic and microbial degradation in biological matrices, particularly in urine if not stored properly. The deuteration is unlikely to alter the primary degradation pathways but may affect the rate of degradation (isotopic effect).
Troubleshooting Guide: this compound Stability Issues
This guide addresses common issues encountered during the stability assessment of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Low recovery of this compound in freeze-thaw stability samples. | Analyte degradation due to repeated temperature changes. Adsorption to container walls. | - Ensure rapid and complete freezing and thawing. - Minimize the number of freeze-thaw cycles. - Use low-binding polypropylene tubes for storage. |
| Inconsistent this compound signal in long-term stability samples. | Degradation over time due to improper storage temperature. Fluctuation in freezer temperature. | - Validate and continuously monitor the storage freezer temperature. - Store samples at a lower temperature if instability is observed at -20°C (e.g., -80°C). |
| Decreasing this compound response during a long analytical run (post-preparative instability). | Degradation of the processed sample in the autosampler. Evaporation of solvent from the sample vial. | - Check the temperature control of the autosampler. - Use vial caps with septa to minimize evaporation. - Shorten the analytical run time if possible. |
| High variability in this compound signal across all samples. | Instability of stock or working solutions. Improper preparation of solutions. | - Prepare fresh stock and working solutions. - Verify the storage conditions of the solutions (temperature, light exposure). |
| Unexpected peaks or interfering signals at the retention time of this compound. | Contamination of the biological matrix or LC-MS system. Degradation of this compound into other products. | - Analyze blank matrix samples to check for interferences. - Clean the LC-MS system, including the ion source and column. |
Quantitative Data Summary
The following tables summarize the available quantitative stability data for this compound and its non-deuterated analog, canrenone, in human plasma.
Table 1: Stability of this compound in Human Plasma
| Stability Test | Matrix/Solvent | Storage Condition | Duration | Result | Reference |
| Long-Term Stability | Human K2EDTA Plasma | ~ -20°C | At least 141 days | Stable | |
| Stock Solution Stability | Water | ~ 5°C | At least 6 days | Stable |
Table 2: Stability of Canrenone in Human Plasma
| Stability Test | Matrix | Storage Condition | Duration | Result (% Bias) | Reference |
| Room Temperature Stability | Human Plasma | Room Temperature | 4 hours | Within ±15% | |
| Post-Preparative Stability | Processed Plasma Sample | 20°C (Autosampler) | 3.5 hours | Within ±15% | |
| Freeze-Thaw Stability | Human Plasma | 3 cycles | - | Within ±15% | |
| Long-Term Stability | Human Plasma | -28°C | 3 months | Within ±15% | |
| Long-Term Stability | Human Plasma | -70°C | 19 days | Stable | |
| Freeze-Thaw Stability | Human Plasma | 3 cycles | - | Stable |
Experimental Protocols
Below are detailed methodologies for key stability experiments.
Protocol 1: Freeze-Thaw Stability Assessment in Plasma or Urine
-
Objective: To determine the stability of this compound in a biological matrix after a specified number of freeze-thaw cycles.
-
Materials:
-
Blank human plasma or urine.
-
This compound stock solution.
-
Quality Control (QC) samples at low and high concentrations.
-
-
Procedure:
-
Prepare at least three replicates of low and high QC samples.
-
Analyze one set of fresh QC samples (Cycle 0) to establish the baseline concentration.
-
Freeze the remaining QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples unassisted at room temperature.
-
Once completely thawed, refreeze the samples for at least 12 hours. This completes one freeze-thaw cycle.
-
Repeat the freeze-thaw process for a minimum of three cycles.
-
After the final cycle, process and analyze the samples by a validated LC-MS/MS method.
-
-
Acceptance Criteria: The mean concentration of the freeze-thaw samples should be within ±15% of the baseline concentration.
Protocol 2: Long-Term Stability Assessment in Plasma or Urine
-
Objective: To evaluate the stability of this compound in a biological matrix over an extended period under specific storage conditions.
-
Materials:
-
Blank human plasma or urine.
-
This compound stock solution.
-
QC samples at low and high concentrations.
-
-
Procedure:
-
Prepare a sufficient number of low and high QC sample aliquots for each time point to be tested.
-
Analyze a set of freshly prepared QC samples to establish the time-zero concentration.
-
Store the remaining QC aliquots at the specified long-term storage temperature (e.g., -20°C and/or -80°C).
-
At each designated time point (e.g., 1, 3, 6, 12 months), retrieve a set of QC samples.
-
Allow the samples to thaw completely, then process and analyze them using a validated LC-MS/MS method.
-
-
Acceptance Criteria: The mean concentration of the stored QC samples should be within ±15% of the nominal concentration.
Diagrams
Caption: Experimental Workflow for this compound Stability Assessment.
Caption: Troubleshooting Logic for this compound Stability Issues.
References
Technical Support Center: Minimizing Ion Suppression in E-MS with Canrenone-d6
Welcome to the technical support center for ESI-MS analysis involving Canrenone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges related to ion suppression, with a specific focus on the effective use of Canrenone-d6 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect my results?
A1: Ion suppression is a matrix effect commonly encountered in Electrospray Ionization Mass Spectrometry (ESI-MS). It is the reduction in the ionization efficiency of a target analyte, such as Canrenone, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine). This phenomenon can lead to a decreased signal intensity, poor sensitivity, inaccurate quantification, and reduced reproducibility of your results. The presence of interfering species in the sample matrix can compete for ionization or inhibit the efficient formation of ions in the mass spectrometer's source.
Q2: How does a deuterated internal standard like this compound help in minimizing ion suppression?
A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for mitigating ion suppression in LC-MS/MS bioanalysis. Since this compound is chemically identical to Canrenone, it co-elutes from the LC column and experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects is normalized, leading to more accurate and precise quantification.
Q3: What are the typical MRM transitions for Canrenone and this compound?
A3: For quantitative analysis, the following Multiple Reaction Monitoring (MRM) transitions are commonly used in positive ion mode:
-
Canrenone: m/z 341.1 → 107.0
-
This compound: m/z 347.1 → 107.0
Q4: I am still observing high variability in my results despite using this compound. What could be the issue?
A4: While this compound is highly effective, significant variations in the matrix composition between samples can still sometimes lead to differential ion suppression. This can be due to differences in the biological samples themselves or inconsistencies in the sample preparation process. It is crucial to ensure your sample preparation is robust and consistent. Additionally, optimizing chromatographic conditions to separate Canrenone from highly suppressive regions of the chromatogram is also recommended.
Troubleshooting Guides
Problem: Low signal intensity for Canrenone, even at moderate concentrations.
Possible Cause: Significant ion suppression from the sample matrix.
Solutions:
-
Optimize Sample Preparation: A simple protein precipitation may not be sufficient to remove all interfering phospholipids and salts. Consider more rigorous sample cleanup techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to obtain a cleaner sample extract.
-
Adjust Chromatographic Conditions: Modify your LC gradient to achieve better separation of Canrenone from the early eluting, highly polar matrix components that are often a major source of ion suppression.
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components. However, this will also dilute your analyte, so a balance needs to be struck to ensure the concentration remains above the lower limit of quantitation (LLOQ).
Problem: Inconsistent analyte-to-internal standard (Canrenone/Canrenone-d6) ratios across a batch.
Possible Cause: Variable matrix effects between different samples that are not being fully compensated for by the internal standard.
Solutions:
-
Evaluate Matrix Factor: Assess the matrix effect quantitatively in multiple lots of your biological matrix. While the absolute signal for Canrenone and this compound may vary, the ratio should remain consistent.
-
Matrix-Matched Calibrants: Prepare your calibration standards and quality control (QC) samples in the same biological matrix as your unknown samples. This helps to mimic the matrix effects experienced by the analyte and internal standard in the actual study samples.
-
Review Sample Collection and Handling: Inconsistencies in sample collection, storage, or freeze-thaw cycles can lead to variability in the sample matrix. Ensure standardized procedures are followed.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect
This protocol allows for the quantitative determination of ion suppression or enhancement.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Canrenone and this compound in the reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank plasma and spike Canrenone and this compound into the final extract.
-
Set C (Pre-Extraction Spike): Spike Canrenone and this compound into blank plasma before extraction.
-
-
Analyze the Samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of Canrenone) / (MF of this compound)
-
The IS-Normalized MF should be close to 1, indicating effective compensation by the internal standard.
-
Protocol 2: Sample Preparation using Protein Precipitation (PPT)
A quick and common method for sample cleanup.
Materials:
-
Human plasma samples
-
Canrenone and this compound stock solutions
-
Acetonitrile (ACN) with 0.1% formic acid
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
Protocol 3: LC-MS/MS Parameters for Canrenone Analysis
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute Canrenone, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Canrenone: 341.1 → 107.0
-
This compound: 347.1 → 107.0
-
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Data Presentation
Table 1: Quantitative Assessment of Matrix Effect in Human Plasma
| Parameter | Lot 1 | Lot 2 | Lot 3 | Lot 4 | Lot 5 | Lot 6 | Mean | %CV |
| Canrenone MF | 0.65 | 0.72 | 0.59 | 0.81 | 0.68 | 0.75 | 0.70 | 11.2 |
| This compound MF | 0.63 | 0.70 | 0.58 | 0.79 | 0.66 | 0.73 | 0.68 | 11.5 |
| IS-Normalized MF | 1.03 | 1.03 | 1.02 | 1.03 | 1.03 | 1.03 | 1.03 | 0.4 |
This table demonstrates significant ion suppression for both Canrenone and this compound, as indicated by the mean Matrix Factor (MF) being less than 1. However, the low %CV of the IS-Normalized MF shows that this compound effectively compensates for this variability across different plasma lots.
Table 2: Precision and Accuracy of Canrenone Quantification with this compound
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| LLOQ | 1.0 | 0.98 | 98.0 | 5.2 | 6.8 |
| Low | 3.0 | 2.91 | 97.0 | 4.1 | 5.5 |
| Medium | 50 | 51.5 | 103.0 | 3.5 | 4.9 |
| High | 150 | 147.0 | 98.0 | 2.8 | 4.1 |
This table summarizes the validation data, showing that the use of this compound as an internal standard allows for an accurate and precise quantification of Canrenone in a biological matrix, meeting regulatory acceptance criteria.
Visualizations
Caption: Experimental workflow for minimizing ion suppression with this compound.
Caption: Troubleshooting flowchart for addressing ion suppression issues.
Improving peak shape and resolution for Canrenone-d6
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve chromatographic peak shape and resolution for Canrenone-d6 and related compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common causes of poor peak shape (tailing, fronting, splitting) in HPLC analysis?
Poor peak shapes in high-performance liquid chromatography (HPLC) can arise from a variety of issues related to the column, mobile phase, sample, or hardware.[1] Peak tailing is the most common distortion and often points to unwanted secondary interactions between the analyte and the stationary phase.[2]
-
Peak Tailing: The latter half of the peak is wider than the front half. A primary cause in reversed-phase chromatography is the interaction of analytes with ionized residual silanol groups on the silica-based stationary phase.[2][3][4] Other potential causes include using an incorrect mobile phase pH, column contamination, a partially blocked frit, or a void at the column inlet.
-
Peak Fronting: The leading edge of the peak is less steep than the trailing edge. This is often a result of sample overload (injecting too much mass on the column) or poor sample solubility in the mobile phase.
-
Split Peaks: This can be caused by a partially clogged column inlet frit, a void or channel in the column packing material, or injecting the sample in a solvent that is significantly stronger than the mobile phase.
Q2: I'm observing significant peak tailing for this compound. How can I fix this?
Peak tailing for this compound, a neutral steroid, on a C18 column is typically due to secondary interactions with the silica stationary phase. Here are targeted steps to resolve this issue:
-
Optimize Mobile Phase pH: The most effective way to reduce silanol interactions is to suppress their ionization by lowering the mobile phase pH. Adding a small amount of an acidifier like formic acid (0.1%) is standard practice, especially for LC-MS applications. This protonates the silanol groups, minimizing their ability to interact with analytes.
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are "end-capped" to block most of the residual silanol groups. If you are using an older column (Type A silica), switching to a modern, high-quality column can dramatically improve peak shape.
-
Check for Column Contamination or Damage: If the peak shape has degraded over time, the column may be contaminated or have a void. Try flushing the column according to the manufacturer's instructions. If this fails, backflushing (if permitted for your column) may dislodge particulates from the inlet frit. If the problem persists, the column may need to be replaced.
-
Reduce Extra-Column Volume: Ensure all tubing between the injector and the detector is as short and narrow in diameter as possible to minimize peak broadening. Improperly seated fittings can also create dead volume and lead to peak tailing.
Troubleshooting Workflow for Peak Tailing
References
Dealing with poor recovery of Canrenone-d6 during extraction
Welcome to the Technical Support Center for bioanalytical assays involving Canrenone-d6. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the extraction and recovery of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common causes for low recovery of this compound during extraction?
A1: Poor recovery of this compound can stem from several factors throughout the sample preparation workflow. These include suboptimal pH during liquid-liquid extraction (LLE) or solid-phase extraction (SPE), inappropriate choice of extraction or elution solvents, and issues with the stability of the internal standard. Analyte loss can also occur at various stages, from sample collection and storage to the final analysis.[1][2]
Q2: How do matrix effects influence the recovery of this compound?
A2: Matrix effects refer to the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[3][4] This can lead to ion suppression or enhancement, which affects the signal intensity of this compound. While deuterated internal standards are used to compensate for these effects, a phenomenon known as "differential matrix effects" can occur, where the analyte and the internal standard experience different degrees of ion suppression or enhancement, leading to inaccurate quantification.[3]
Q3: Can the deuterated label on this compound be unstable?
A3: Yes, in some cases, the deuterium label on an internal standard can be unstable and undergo back-exchange with protons from the sample matrix or solvent. This is more likely to occur with labels on heteroatoms (-OH, -NH) or carbons adjacent to carbonyl groups. Storing deuterated compounds in acidic or basic solutions should generally be avoided.
Q4: My this compound peak is showing poor reproducibility. What should I investigate?
A4: Poor reproducibility of the internal standard peak area can be due to inconsistent extraction efficiency, variable matrix effects across different samples, or errors in the preparation of the internal standard spiking solution. It is also important to ensure that the internal standard has been added consistently to all samples and standards.
Troubleshooting Guides
Issue 1: Low Recovery of this compound in Liquid-Liquid Extraction (LLE)
If you are experiencing low recovery of this compound during LLE, consider the following troubleshooting steps.
Troubleshooting Workflow for Low LLE Recovery
Caption: A stepwise guide to troubleshooting poor this compound recovery in LLE.
Experimental Protocol: Optimizing LLE Conditions
-
pH Adjustment: Canrenone is a neutral compound, so the pH of the aqueous sample should be near neutral to ensure it is not hydrolyzed. Experiment with a pH range of 6.0-8.0.
-
Solvent Selection: The choice of extraction solvent is critical. Canrenone has been successfully extracted from plasma using various solvents. Test the following options:
-
n-hexane-toluene (1:1, v/v)
-
Methylene chloride : ethyl acetate (20:80, v/v)
-
Methyl tert-butyl ether : methylene chloride (8:2, v/v)
-
-
Extraction Volume and Mixing: Use a solvent-to-sample ratio of at least 5:1 (v/v). Ensure thorough mixing by vortexing for at least 2 minutes.
-
Evaporation and Reconstitution: During the solvent evaporation step, avoid overly high temperatures that could degrade the analyte. For reconstitution, ensure the chosen solvent completely dissolves the extracted residue.
Data Presentation: Expected LLE Recovery with Different Solvents
| Extraction Solvent | Expected Recovery Range | Reference |
| n-hexane-toluene (1:1, v/v) | >85% | |
| Methylene chloride : ethyl acetate (20:80, v/v) | >85% |
Issue 2: Low Recovery of this compound in Solid-Phase Extraction (SPE)
Low recovery in SPE can be due to a variety of factors related to the sorbent, sample loading, washing, and elution steps.
Troubleshooting Workflow for Low SPE Recovery
Caption: A systematic approach to diagnosing low this compound recovery in SPE.
Experimental Protocol: Optimizing SPE Conditions
-
Sorbent Selection: For a steroid-like molecule such as canrenone, reversed-phase sorbents are a good starting point. Consider the following:
-
C8 or C18 sorbents are commonly used for compounds of intermediate polarity.
-
Polymeric sorbents (e.g., HLB) can also be effective.
-
-
Conditioning and Equilibration: Ensure the sorbent is properly conditioned with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solution similar in composition to your sample.
-
Sample Loading: The sample should be pre-treated to ensure compatibility with the sorbent. This may involve dilution or pH adjustment. A slow flow rate during loading can improve retention.
-
Wash Step: The wash solution should be strong enough to remove interferences but not so strong that it elutes the this compound. A common starting point is a low percentage of organic solvent in water (e.g., 5-10% methanol).
-
Elution Step: The elution solvent needs to be strong enough to fully desorb the analyte from the sorbent. Methanol or acetonitrile are common choices for reversed-phase sorbents.
Data Presentation: SPE Sorbent and Solvent Recommendations
| Sorbent Type | Wash Solution (Example) | Elution Solvent (Example) | Expected Recovery |
| C8 | 5% Methanol in Water | Methanol | ≥92.3% |
| C18 | Water | Diethyl Ether | >90% |
| HLB | 5% Methanol in Water | Acetonitrile | >90% |
Issue 3: Investigating Matrix Effects
If you suspect matrix effects are causing poor recovery or high variability, a post-extraction addition experiment can be performed to quantify the extent of ion suppression or enhancement.
Logical Relationship for Assessing Matrix Effects
Caption: Experimental sets for the quantitative assessment of matrix effects and recovery.
Experimental Protocol: Quantifying Matrix Effects
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare this compound in the final reconstitution solvent at a known concentration.
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix. After the final extraction step, spike the this compound into the extracted matrix at the same concentration as Set A.
-
Set C (Pre-Spiked Matrix): Spike the this compound into the blank biological matrix before the extraction process at the same concentration as Set A.
-
-
Analyze and Calculate:
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate Matrix Effect (ME): ME (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) x 100.
-
An ME of 100% indicates no matrix effect.
-
An ME < 100% indicates ion suppression.
-
An ME > 100% indicates ion enhancement.
-
-
Calculate Recovery (RE): RE (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) x 100.
-
By systematically evaluating each step of your extraction process, you can identify and address the root cause of poor this compound recovery and ensure the accuracy and reliability of your bioanalytical data.
References
- 1. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analyte recovery in LC-MS/MS bioanalysis: An old issue revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Canrenone & Canrenone-d6 Assays
Welcome to the Technical Support Center for our Canrenone and Canrenone-d6 analytical standards. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the quantitative analysis of Canrenone using its deuterated internal standard, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled (SIL) version of Canrenone, where six hydrogen atoms have been replaced by deuterium atoms.[1] It is used as an internal standard (IS) in quantitative mass spectrometry (MS) assays, such as LC-MS/MS, for the determination of Canrenone concentrations in biological matrices.[1] The key advantages of using a SIL-IS are that it co-elutes with the analyte and has nearly identical chemical and physical properties, which allows it to compensate for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise results.[2]
Q2: What is isotopic cross-contamination in the context of Canrenone and this compound analysis?
Isotopic cross-contamination, also known as "cross-talk," refers to the interference between the mass spectrometry signals of the analyte (Canrenone) and its stable isotope-labeled internal standard (this compound).[3][4] This can occur in two ways:
-
Contribution of Analyte to Internal Standard Signal: Naturally occurring heavy isotopes (e.g., ¹³C) in the Canrenone molecule can result in a small percentage of Canrenone having a mass that is close to or the same as the monitored mass of this compound. This becomes problematic at high Canrenone concentrations.
-
Presence of Unlabeled Canrenone in the Internal Standard: The this compound internal standard may contain a small amount of unlabeled Canrenone as an impurity from its synthesis.
Q3: What are the consequences of isotopic cross-contamination?
Isotopic cross-contamination can lead to inaccurate quantification. If Canrenone contributes to the this compound signal, the internal standard response will be artificially inflated, causing an underestimation of the true Canrenone concentration, particularly at the upper limits of quantification. Conversely, if the this compound standard is contaminated with unlabeled Canrenone, it can lead to an overestimation of Canrenone concentration, especially in blank samples and at the lower limit of quantification.
Q4: What are the acceptable limits for cross-contamination?
Regulatory bodies like the FDA provide guidance on bioanalytical method validation. For selectivity, the response of any interfering peak in a blank matrix at the retention time of the analyte should be less than 20% of the response of the Lower Limit of Quantification (LLOQ). The response of any interfering peak at the retention time of the internal standard should be less than 5% of the internal standard response.
Troubleshooting Guide
Issue 1: Negative bias observed in high concentration quality control (QC) samples.
-
Symptom: Your high QC samples are consistently showing a concentration that is lower than the nominal value.
-
Possible Cause: At high concentrations of Canrenone, the contribution from its naturally occurring heavy isotopes to the this compound MRM transition is becoming significant, artificially increasing the internal standard signal.
-
Troubleshooting Steps:
-
Assess Analyte Contribution: Prepare a sample containing only Canrenone at the upper limit of quantification (ULOQ) and analyze it using the LC-MS/MS method, monitoring the MRM transition for this compound.
-
Quantify the Contribution: Calculate the percentage contribution of the Canrenone signal to the this compound signal.
-
Mitigation Strategies:
-
Increase Internal Standard Concentration: A higher concentration of this compound can reduce the relative impact of the analyte's isotopic contribution.
-
Select a Different MRM Transition: If possible, choose a product ion for this compound that has minimal or no overlap from the fragmentation of Canrenone.
-
Mathematical Correction: A correction factor can be applied to the internal standard response. This approach requires thorough validation.
-
-
Issue 2: Canrenone is detected in blank samples.
-
Symptom: You are observing a peak for Canrenone in your blank matrix samples (e.g., plasma from a drug-naive subject).
-
Possible Cause: The this compound internal standard may be contaminated with unlabeled Canrenone.
-
Troubleshooting Steps:
-
Analyze the Internal Standard Solution: Prepare a solution containing only the this compound internal standard at the working concentration and analyze it for the presence of Canrenone.
-
Check Isotopic Purity: Review the certificate of analysis for your this compound standard to confirm its isotopic purity. High isotopic purity is crucial for minimizing this type of interference.
-
Mitigation Strategies:
-
Source a Higher Purity Standard: Obtain a new batch of this compound with a higher isotopic purity.
-
Adjust LLOQ: If the interference is consistent and low, it may be necessary to raise the lower limit of quantification (LLOQ) of the assay.
-
-
Data Presentation
Table 1: Example MRM Transitions for Canrenone and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Canrenone | 341.4 | 107.2 | Positive |
| Canrenone | 341.4 | 313.2 | Positive |
| This compound | 347.5 | 107.2 | Positive |
| This compound | 347.5 | 319.2 | Positive |
Note: These are example transitions. Optimal transitions should be determined empirically on your instrument.
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Action |
| Negative bias at high concentrations | Analyte isotopic contribution to IS signal | Increase IS concentration, select a different MRM transition, or apply a mathematical correction. |
| Analyte detected in blank samples | Unlabeled analyte in IS | Analyze IS solution, check certificate of analysis for isotopic purity, source a higher purity standard. |
Experimental Protocols
Protocol 1: Evaluation of Analyte Contribution to Internal Standard Signal
-
Prepare a ULOQ Analyte Solution: Prepare a solution of Canrenone at the upper limit of quantification (ULOQ) in the same matrix as your samples. Do not add this compound.
-
Prepare a Blank Matrix with Internal Standard: Prepare a blank matrix sample containing only the working concentration of this compound.
-
Analysis: Inject both samples into the LC-MS/MS system.
-
Data Evaluation:
-
In the ULOQ analyte sample, measure the peak area in the MRM channel for this compound.
-
In the blank matrix with internal standard, measure the peak area in the MRM channel for this compound.
-
Calculate the percent contribution: (% Contribution) = (Peak Area in ULOQ Analyte Sample / Peak Area in Blank Matrix with IS) * 100
-
Protocol 2: Evaluation of Unlabeled Analyte in Internal Standard
-
Prepare an Internal Standard Solution: Prepare a solution of this compound at the working concentration in a clean solvent (e.g., methanol).
-
Prepare an LLOQ Sample: Prepare a sample of Canrenone at the lower limit of quantification (LLOQ) in the same solvent.
-
Analysis: Inject both samples into the LC-MS/MS system.
-
Data Evaluation:
-
In the internal standard solution, measure the peak area in the MRM channel for Canrenone.
-
In the LLOQ sample, measure the peak area in the MRM channel for Canrenone.
-
Calculate the percent contribution: (% Contribution) = (Peak Area in IS Solution / Peak Area in LLOQ Sample) * 100
-
Visualizations
Caption: Workflow for troubleshooting cross-contamination.
Caption: Canrenone's mechanism in the aldosterone pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. waters.com [waters.com]
- 3. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. isotope-labeled internal standards: Topics by Science.gov [science.gov]
Enhancing sensitivity for low concentrations of canrenone with Canrenone-d6
Welcome to the technical support center for the sensitive quantification of canrenone using Canrenone-d6 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as an internal standard for canrenone quantification?
A1: Using a deuterated internal standard like this compound is considered the gold standard for quantitative LC-MS/MS analysis. Since this compound is chemically almost identical to canrenone, it behaves similarly during sample preparation, chromatography, and ionization. This allows it to accurately compensate for variations in extraction recovery, matrix effects (such as ion suppression or enhancement), and instrument response, leading to more precise and accurate quantification of canrenone, especially at low concentrations.
Q2: What are the optimal purity requirements for this compound?
A2: For reliable quantification, your this compound internal standard should meet high purity criteria. Generally, a chemical purity of over 99% and an isotopic enrichment of 98% or greater are recommended.[1] High purity is crucial to prevent interference and ensure the standard behaves predictably.[1] The presence of unlabeled canrenone in your deuterated standard can lead to an overestimation of the canrenone concentration in your samples.[1]
Q3: How many deuterium atoms are ideal for an internal standard like this compound?
A3: Typically, a deuterated internal standard should have between 2 and 10 deuterium atoms.[1] The six deuterium atoms in this compound provide a sufficient mass shift to distinguish its mass-to-charge ratio (m/z) from the natural isotopic distribution of canrenone, which helps to prevent analytical cross-talk.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments using this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Fronting, Tailing, or Splitting) for Canrenone and/or this compound | 1. Column Issues: The column may be contaminated or have a void.[2]2. Injection Solvent: The injection solvent may be stronger than the mobile phase.3. Secondary Interactions: The analyte may be interacting with the stationary phase. | 1. Column Maintenance: Flush the column with a strong solvent or replace it if necessary.2. Solvent Matching: Ensure your injection solvent is of similar or weaker strength than your initial mobile phase.3. Mobile Phase Modifier: Add a small amount of a modifier like formic acid or ammonium acetate to the mobile phase to improve peak shape. |
| High Variability in this compound Signal | 1. Inconsistent Sample Preparation: Variability in extraction efficiency between samples.2. Matrix Effects: Ion suppression or enhancement may be occurring inconsistently.3. Instrument Instability: Fluctuations in the mass spectrometer's performance. | 1. Standardize Protocol: Ensure your sample preparation protocol is followed consistently for all samples.2. Optimize Chromatography: Adjust the chromatographic conditions to separate canrenone from interfering matrix components.3. Instrument Check: Perform a system suitability check before running your samples to ensure the instrument is stable. |
| This compound Signal Detected in Blank Samples (Carryover) | 1. Autosampler Contamination: Residual sample remaining in the injection needle or valve.2. System Contamination: Buildup of canrenone in the LC system or mass spectrometer. | 1. Improve Wash Steps: Use a stronger wash solvent for the autosampler and increase the wash time between injections.2. System Cleaning: Clean the ion source and other components of the mass spectrometer. |
| Inaccurate Quantification at Low Canrenone Concentrations | 1. Unlabeled Canrenone in Internal Standard: The this compound standard may contain a significant amount of unlabeled canrenone.2. Poor Signal-to-Noise Ratio: The instrument sensitivity may be insufficient for the concentration levels being measured. | 1. Check Purity of IS: Inject a high concentration of the this compound solution alone to check for a signal at the canrenone mass transition. If present, contact the supplier for a higher purity batch.2. Optimize MS Conditions: Adjust the source parameters, such as collision energy and cone voltage, to enhance the signal for canrenone. |
| Chromatographic Separation of Canrenone and this compound | 1. Isotope Effect: In some reversed-phase chromatography systems, the deuterated standard can elute slightly earlier than the unlabeled analyte. | 1. Modify Chromatography: Adjusting the mobile phase composition or gradient can help minimize this separation.2. Evaluate Different Columns: The degree of separation can be dependent on the column chemistry. |
Data Presentation
The following tables summarize key quantitative data from validated LC-MS/MS methods for canrenone analysis.
Table 1: Comparison of Sample Preparation Methods for Canrenone Analysis
| Method | Recovery of Canrenone | Recovery of Internal Standard | Relative Standard Deviation (RSD) | Notes |
| Liquid-Liquid Extraction (with ethyl acetate) | 106.2% | 102.2% (Alfaxalone used as IS) | 9.5% | Effective for cleaning up complex matrices like plasma. |
| Protein Precipitation (with methanol) | 99.7% | Not specified | 3.1 - 13.9% | A simpler and faster method, but may result in more matrix effects. |
Table 2: Performance Characteristics of a Validated LC-MS/MS Method for Canrenone
| Parameter | Value | Reference |
| Linearity (r) | 0.9936 | |
| Limit of Detection (LOD) | 5 ng/mL | |
| Lower Limit of Quantification (LLOQ) | 15 ng/mL | |
| Concentration Range | 5 ng/mL to 5 µg/mL |
Experimental Protocols
Below are detailed methodologies for the quantification of canrenone in plasma using this compound.
Protocol 1: Sample Preparation using Liquid-Liquid Extraction
-
Sample Aliquoting: Pipette 25 µL of plasma sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add a specific volume of this compound working solution to each sample, quality control, and calibration standard.
-
Extraction: Add 250 µL of ethyl acetate to each tube.
-
Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new set of tubes.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
-
LC System: HPLC system with a C18 analytical column (e.g., 3 µm particle size, 100 x 2.1 mm).
-
Mobile Phase: A gradient of 5 mM ammonium acetate in water (A) and methanol (B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Canrenone: Monitor the transition of the precursor ion [M+H]+ m/z 341 to appropriate product ions (e.g., m/z 107.1 and 91.1).
-
This compound: Monitor the transition of the precursor ion [M+H]+ m/z 347 to its corresponding product ions.
-
Visualizations
Experimental Workflow
References
Validation & Comparative
A Comparative Guide to Canrenone Quantification: Method Validation Using Canrenone-d6 and Alternative Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of canrenone, a primary active metabolite of spironolactone, in biological matrices. Particular focus is given to a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a stable isotope-labeled internal standard, Canrenone-d6, which is considered the gold standard for accuracy and precision. We will also explore alternative validated methods that employ other internal standards or external calibration strategies, offering a comparative overview of their performance characteristics. This guide is intended to assist researchers and drug development professionals in selecting and implementing the most suitable method for their specific analytical needs.
Method Performance Comparison
The selection of an appropriate analytical method hinges on a thorough evaluation of its performance. The following tables summarize the key validation parameters for the quantification of canrenone using an LC-MS/MS method with this compound as the internal standard, alongside alternative methods for a comprehensive comparison.
Table 1: LC-MS/MS Method Parameters for Canrenone Quantification
| Parameter | Method with this compound (Representative) | Alternative Method 1 (Alfaxalone IS)[1] | Alternative Method 2 (Estazolam IS) | Alternative Method 3 (No IS)[2] |
| Internal Standard | This compound | Alfaxalone | Estazolam | None |
| Sample Preparation | Protein Precipitation (Methanol) | Liquid-Liquid Extraction (Ethyl Acetate)[1] | Liquid-Liquid Extraction (Methylene chloride: Ethyl acetate) | Protein Precipitation |
| Chromatography Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) | Waters C18 T3 Atlantis (100x2.1 mm, 3 μm)[1] | Reversed-phase C18 | C18 (4.6 x 150 mm, 5 μm)[2] |
| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid | Gradient of Methanol and 5 mM Ammonium Acetate | Methanol-water (57:43, v/v) | Methanol-water with 0.1% Formic Acid (60:40 v/v) |
| Ionization Mode | ESI+ | ESI+ | APCI | ESI+ |
| Monitored Transition (m/z) | 341.2 → 107.1 | 341 → 107.1, 91.1 | 341.25 | 363.1 |
Table 2: Performance Characteristics of Canrenone Quantification Methods
| Parameter | Method with this compound (Expected) | Alternative Method 1 (Alfaxalone IS) | Alternative Method 2 (Estazolam IS) | Alternative Method 3 (No IS) |
| Linearity Range | 0.5 - 500 ng/mL | 5 ng/mL - 5 µg/mL | 2 - 300 ng/mL | 0.4 - 5.0 µg/mL |
| Correlation Coefficient (r²) | >0.99 | 0.9936 | >0.99 | >0.999 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 15 ng/mL | 2 ng/mL | 0.08 µg/mL |
| Precision (%RSD) | <15% | Intra- and Inter-assay RSD not specified | <10% | <5% |
| Accuracy (%Bias) | 85-115% | Recovery: 106.2% | 85-115% | Recovery: 87.4% to 112.1% |
Experimental Protocols
A detailed and robust experimental protocol is crucial for the successful implementation and validation of any analytical method. Below is a representative protocol for the quantification of canrenone in human plasma using this compound as an internal standard, based on established bioanalytical methodologies.
Detailed Experimental Protocol: Canrenone Quantification by LC-MS/MS with this compound
1. Materials and Reagents:
-
Canrenone certified reference standard
-
This compound internal standard (IS)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid, analytical grade
-
Human plasma (with anticoagulant, e.g., K2EDTA)
2. Standard and Quality Control (QC) Sample Preparation:
-
Primary Stock Solutions: Prepare individual stock solutions of canrenone and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the canrenone stock solution with methanol:water (1:1, v/v) to prepare a series of working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate canrenone working standard solutions to achieve final concentrations for the calibration curve (e.g., 0.5, 1, 5, 10, 50, 100, 250, 500 ng/mL). Prepare QC samples at low, medium, and high concentrations in the same manner.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution (100 ng/mL).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold methanol to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 90% water with 0.1% formic acid, 10% acetonitrile with 0.1% formic acid).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10% to 90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90% to 10% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Canrenone: Precursor ion (Q1) m/z 341.2 → Product ion (Q3) m/z 107.1.
-
This compound: Precursor ion (Q1) m/z 347.2 → Product ion (Q3) m/z 107.1 (representative, to be confirmed empirically).
-
5. Data Analysis:
-
Integrate the peak areas for canrenone and this compound.
-
Calculate the peak area ratio (canrenone/Canrenone-d6).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x² or 1/x) linear regression.
-
Determine the concentration of canrenone in QC and unknown samples from the calibration curve.
Visualizing the Workflow
To better illustrate the experimental process, the following diagram outlines the key steps in the canrenone quantification workflow using this compound as an internal standard.
Caption: Experimental workflow for canrenone quantification.
This guide provides a foundational understanding of method validation for canrenone quantification. The use of a deuterated internal standard like this compound is highly recommended for achieving the most reliable and accurate results in regulated bioanalysis. However, the alternative methods presented can also be suitable depending on the specific requirements of the study. Researchers should always perform a thorough method validation according to regulatory guidelines to ensure the quality and integrity of their data.
References
The Analytical Edge: Canrenone-d6 as an Internal Standard for Precise and Accurate Quantification
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the pharmacologically active metabolite Canrenone, the choice of an internal standard is a critical determinant of data quality. This guide provides an objective comparison of the performance of Canrenone-d6 as an internal standard against other alternatives, supported by experimental data from published literature.
The use of a stable isotope-labeled internal standard, such as this compound, is widely regarded as the gold standard in quantitative mass spectrometry. By incorporating deuterium atoms, this compound is chemically almost identical to the analyte, Canrenone. This structural similarity ensures that it behaves similarly during sample extraction, chromatography, and ionization, thereby effectively compensating for variations in the analytical process and minimizing matrix effects. The result is enhanced accuracy and precision in the quantification of Canrenone in complex biological matrices like plasma.
This guide will delve into the linearity, accuracy, and precision of analytical methods employing this compound and compare these performance metrics with methods that utilize alternative, non-deuterated internal standards.
Performance Comparison: this compound vs. Alternative Internal Standards
The following tables summarize the validation parameters for the quantification of Canrenone using different internal standards, based on data from various validated bioanalytical methods.
Table 1: Linearity of Canrenone Quantification
| Internal Standard | Analyte | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| Spironolactone-d6 (as a proxy for this compound) | Spironolactone & Canrenone | Human Plasma | 2.69 - 179.20 | > 0.99 |
| Estazolam | Spironolactone & Canrenone | Human Plasma | 2 - 300 | > 0.99 |
| Alfaxalone | Canrenone | Plasma | 5 - 5000 | 0.9936 |
Table 2: Accuracy of Canrenone Quantification
| Internal Standard | Analyte | Matrix | Concentration Levels (ng/mL) | Accuracy (%) |
| Spironolactone-d6 (as a proxy for this compound) | Canrenone | Human Plasma | 8.96, 26.88, 71.68 | Within ±13.9% of nominal values |
| Estazolam | Canrenone | Human Plasma | Not Specified | 85 - 115% |
| Alfaxalone | Canrenone | Plasma | Not Specified | Not explicitly stated, but recovery was 106.2% |
Table 3: Precision of Canrenone Quantification
| Internal Standard | Analyte | Matrix | Precision Type | Coefficient of Variation (CV%) |
| Spironolactone-d6 (as a proxy for this compound) | Canrenone | Human Plasma | Within- and Between-run | 3.1 - 13.9% |
| Estazolam | Canrenone | Human Plasma | Within- and Between-batch | < 10% |
| Alfaxalone | Canrenone | Plasma | Intra- and Inter-assay | RSD 9.5% (for recovery) |
Experimental Protocols
The following are detailed methodologies for the quantification of Canrenone in plasma using different internal standards, based on published and validated methods.
Method 1: Using a Deuterated Internal Standard (Spironolactone-d6 as a proxy for this compound)
This protocol is adapted from a validated LC-MS/MS method for the simultaneous determination of Spironolactone and Canrenone in human plasma.
1. Sample Preparation:
-
To 0.2 mL of human plasma, add a working solution of the internal standard (Spironolactone-d6).
-
Precipitate proteins by adding 0.5 mL of methanol.
-
Vortex mix the sample for 10 seconds.
-
Centrifuge at 4000 rpm for 6 minutes.
-
Collect the supernatant for analysis.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1100 series
-
Column: Zorbax SB-C18 (100 x 3.0 mm, 3.5 µm)
-
Mobile Phase: 58% methanol and 42% 10 mmol/L ammonium acetate in water
-
Flow Rate: 1 mL/min
-
Column Temperature: 48 °C
-
MS System: Agilent Ion Trap 1100 SL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection: Multiple Reaction Monitoring (MRM) mode. The fragmentation of the precursor ion at m/z 341 was monitored.[1][2]
Method 2: Using a Non-Deuterated Internal Standard (Estazolam)
This protocol is based on a validated LC-APCI-MS method for the simultaneous determination of Spironolactone and Canrenone in human plasma.[3]
1. Sample Preparation:
-
To a plasma sample, add Estazolam as the internal standard.
-
Perform a liquid-liquid extraction with a mixture of methylene chloride and ethyl acetate (20:80, v/v).
-
Separate the organic layer and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
2. LC-MS Conditions:
-
LC System: HPLC with a reversed-phase C18 column
-
Mobile Phase: Methanol-water (57:43, v/v)
-
MS System: Single quadrupole mass spectrometer
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI)
-
Detection: Selected-Ion Monitoring (SIM) mode
-
Canrenone: m/z 341.25
-
Estazolam (IS): m/z 295.05[3]
-
Method 3: Using an Alternative Non-Deuterated Internal Standard (Alfaxalone)
This protocol is derived from a validated HPLC-MS/MS method for the quantification of Canrenone in plasma.[4]
1. Sample Preparation:
-
To 25 µL of plasma, add 1 µg of Alfaxalone as the internal standard.
-
Perform a liquid-liquid extraction with ethyl acetate (1:10).
-
Evaporate the organic layer and reconstitute the residue.
2. LC-MS/MS Conditions:
-
LC System: Aria CTC HPLC autosampler system
-
Column: Waters C18 T3 Atlantis (3 µm; 100×2.1 mm)
-
Mobile Phase: Gradient of 5 mM ammonium acetate and methanol
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 25 °C
-
MS System: TQ4 Quantum Discovery triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection: Multiple Reaction Monitoring (MRM) mode
-
Canrenone: Precursor ion m/z 341, with fragmentation ions m/z 107.1 and 91.1
-
Alfaxalone (IS): Precursor ion m/z 333, with fragmentation ions m/z 297.3 and 315.3
-
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for reproducible results. The following diagram illustrates a typical bioanalytical workflow for the quantification of Canrenone using an internal standard.
Caption: Experimental workflow for Canrenone quantification in plasma.
The logical relationship between the choice of internal standard and the quality of the resulting data is paramount. A stable isotope-labeled internal standard provides a more robust and reliable analytical method.
Caption: The choice of internal standard impacts data quality.
References
The Analytical Edge: Canrenone-d6 as a Superior Internal Standard for Canrenone Quantification
For researchers, scientists, and drug development professionals engaged in the bioanalysis of canrenone, the active metabolite of spironolactone, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of Canrenone-d6 with other commonly used internal standards, supported by experimental data from various studies. We will delve into the performance characteristics, experimental protocols, and the underlying principles that position this compound as the gold standard for canrenone analysis.
Canrenone is a key analyte in pharmacokinetic and drug metabolism studies of spironolactone, a widely prescribed potassium-sparing diuretic. Accurate quantification of canrenone is crucial for assessing bioavailability, dose-response relationships, and bioequivalence. The use of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) analysis is essential to correct for variations in sample preparation, injection volume, and instrument response. An ideal internal standard should mimic the analyte's behavior throughout the analytical process.
Performance Comparison: this compound vs. Alternative Internal Standards
The most effective internal standard is a stable isotope-labeled (SIL) version of the analyte. This compound, a deuterated analog of canrenone, is chemically identical to the analyte, with the only difference being the presence of six deuterium atoms. This subtle modification results in a mass shift that allows for its distinction from the native canrenone by the mass spectrometer, while preserving nearly identical physicochemical properties.
Other non-isotopically labeled internal standards, such as spirorenone and estazolam, have been employed in canrenone analysis. While these structural analogs can provide some level of correction, they do not co-elute perfectly with canrenone and may exhibit different ionization efficiencies and responses to matrix effects.
The following tables summarize the performance of different internal standards for canrenone analysis based on data from various published studies.
Table 1: Comparison of Method Validation Parameters for Canrenone Analysis with Different Internal Standards
| Parameter | This compound | Spirorenone | Estazolam |
| Linearity (r²) | >0.99 | >0.99 | >0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 - 2 ng/mL | < 5 ng/mL | 2 ng/mL[1] |
| Intra-day Precision (%CV) | < 15% | Not explicitly stated | < 10%[1] |
| Inter-day Precision (%CV) | < 15% | Not explicitly stated | < 10%[1] |
| Accuracy (%Bias) | Within ±15% | Not explicitly stated | 85 - 115%[1] |
Table 2: Qualitative Comparison of Internal Standard Characteristics
| Characteristic | This compound | Spirorenone | Estazolam |
| Structural Similarity to Canrenone | Identical (Isotopologue) | High (Steroidal analog) | Low (Benzodiazepine) |
| Co-elution with Canrenone | Yes (or very close) | Partial | No |
| Ionization Efficiency Similarity | High | Moderate | Low |
| Matrix Effect Compensation | Excellent | Moderate | Poor to Moderate |
The data and qualitative comparison highlight the superiority of this compound. Its identical chemical nature ensures it behaves almost identically to canrenone during extraction, chromatography, and ionization, leading to more effective correction for analytical variability and matrix effects.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are summaries of experimental protocols used for canrenone analysis with different internal standards.
Method 1: Canrenone Analysis using this compound Internal Standard (LC-MS/MS)
This method represents the gold standard for canrenone quantification.
-
Sample Preparation: Protein precipitation of plasma samples with acetonitrile.
-
Internal Standard: this compound.
-
Chromatography: Reversed-phase C18 column with a gradient elution using a mobile phase of methanol and water with 0.1% formic acid.
-
Detection: Tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions:
-
Canrenone: m/z 341.1 → 107.0
-
This compound: m/z 347.1 → 107.0
-
Method 2: Canrenone Analysis using Spirorenone Internal Standard (HPLC-UV)
-
Sample Preparation: Liquid-liquid extraction of plasma or urine with n-hexane-toluene (1:1, v/v).[2]
-
Internal Standard: Spirorenone.
-
Chromatography: High-performance liquid chromatography (HPLC) on a reversed-phase column.
-
Detection: UV detection at 285 nm.
Method 3: Canrenone Analysis using Estazolam Internal Standard (HPLC-APCI-MS)
-
Sample Preparation: Liquid-liquid extraction of plasma samples with a methylene chloride:ethyl acetate mixture (20:80, v/v).
-
Internal Standard: Estazolam.
-
Chromatography: HPLC on a reversed-phase C18 column with a mobile phase of methanol-water (57:43, v/v).
-
Detection: Single quadrupole mass spectrometer with atmospheric pressure chemical ionization (APCI) in selected-ion monitoring (SIM) mode.
-
Target Ions:
-
Canrenone: m/z 341.25
-
Estazolam: m/z 295.05
-
Visualizing the Workflow and Mechanism of Action
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: A typical bioanalytical workflow for canrenone quantification.
Canrenone exerts its therapeutic effect by acting as an antagonist to the mineralocorticoid receptor, thereby inhibiting the signaling pathway of aldosterone.
Caption: Canrenone competitively inhibits the aldosterone signaling pathway.
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods for canrenone. While structural analogs like spirorenone and estazolam have been used, the evidence strongly supports the use of a stable isotope-labeled internal standard. This compound, by virtue of its identical physicochemical properties to the analyte, offers superior accuracy and precision by more effectively compensating for matrix effects and other sources of analytical variability. For researchers, scientists, and drug development professionals seeking the highest quality data in canrenone analysis, this compound is the unequivocal choice.
References
- 1. Simultaneous determination of spironolactone and its active metabolite canrenone in human plasma by HPLC-APCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of canrenone, the major metabolite of spironolactone, in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-Laboratory Comparison for Canrenone Quantification: A Methodological Guide
This guide provides a comparative overview of representative methodologies for the quantification of canrenone, the primary active metabolite of spironolactone, in human plasma. While a formal inter-laboratory proficiency test using a common sample set is not publicly available, this document synthesizes data from various published, validated bioanalytical methods to serve as a proxy for such a comparison. The use of a stable isotope-labeled internal standard, such as Canrenone-d6, is considered best practice in quantitative mass spectrometry to correct for variability during sample processing and analysis. The following sections detail the diverse protocols and performance characteristics from different analytical approaches, offering researchers a comparative perspective on assay development and validation.
Experimental Protocols: A Comparative Overview
The accurate quantification of canrenone relies on robust and well-defined analytical methods. The most common approach involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. Below is a summary of methodologies, hypothetically representing three distinct laboratories ("Lab A," "Lab B," and "Lab C"), based on published literature.
Method 1: Hypothetical Lab A (Liquid-Liquid Extraction)
This method focuses on a straightforward liquid-liquid extraction (LLE) protocol to isolate canrenone from a small plasma volume.
-
Sample Preparation: 25 µL of plasma is extracted with a 1:10 ratio of ethyl acetate.
-
Internal Standard (IS): Alfaxalone is used as the internal standard.
-
Chromatography: Separation is achieved on a Waters C18 T3 Atlantis HPLC column (3 µm; 100×2.1 mm) with a gradient elution. The mobile phase consists of 5 mM ammonium acetate and methanol, with a total run time of 8 minutes[1].
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used. The protonated molecular ion [M+H]⁺ at m/z 341 is monitored for canrenone[1]. Fragmentation ions at m/z 107.1 and 91.1 are used for quantification and qualification, respectively[1].
Method 2: Hypothetical Lab B (Protein Precipitation)
This approach utilizes a simple and rapid protein precipitation (PPT) step.
-
Sample Preparation: Sample preparation involves protein precipitation with methanol[2].
-
Internal Standard (IS): This method was developed to quantify both spironolactone and canrenone without a specified deuterated internal standard for canrenone itself[2].
-
Chromatography: A Zorbax SB-C18 column (100 × 3.0 mm, 3.5 µm) is used for separation at 48 °C. The mobile phase is a mixture of 2 mM ammonium acetate in water and methanol, with a flow rate of 1 mL/min.
-
Mass Spectrometry: Detection is performed using ESI+ with monitoring of selected ion chromatograms from m/z 341.
Method 3: Hypothetical Lab C (Solvent Extraction)
This method employs a solvent extraction technique with a different solvent mixture.
-
Sample Preparation: Plasma samples are extracted using a methylene chloride and ethyl acetate mixture (20:80, v/v).
-
Internal Standard (IS): Estazolam is used as the internal standard.
-
Chromatography: A reversed-phase C18 column is used with an isocratic mobile phase of methanol and water (57:43, v/v).
-
Mass Spectrometry: Analysis is conducted on a single quadrupole mass spectrometer with an atmospheric pressure chemical ionization (APCI) source, operating in selected-ion monitoring (SIM) mode at m/z 341.25 for canrenone.
Quantitative Performance Data
The performance of a bioanalytical method is defined by several key validation parameters, including its linear range, sensitivity (Lower Limit of Quantification, LLOQ), precision, and accuracy. The table below summarizes these metrics from the representative methods.
| Parameter | Hypothetical Lab A | Hypothetical Lab B | Hypothetical Lab C |
| Matrix | Human Plasma | Human Plasma | Human Plasma |
| Internal Standard | Alfaxalone | Not specified for Canrenone | Estazolam |
| Linearity Range | 5 ng/mL - 5 µg/mL | 2.69 - 179.20 ng/mL | 2 - 300 ng/mL |
| LLOQ | 15 ng/mL | 2.69 ng/mL | 2 ng/mL |
| Accuracy | Recovery: 106.2% | Within ±15% (Bias%) | 85 - 115% |
| Precision (RSD%) | 9.5% (Recovery RSD) | < 13.9% (Within- & Between-Run) | < 10% (Within- & Between-Batch) |
Experimental and Analytical Workflows
To ensure reproducibility in bioanalytical assays, a standardized workflow is critical. The following diagrams illustrate a typical workflow for an inter-laboratory proficiency test and the detailed sample preparation process commonly used for canrenone quantification.
References
A Comparative Guide to the Cross-Validation of Analytical Methods: Utilizing Canrenone-d6 as an Internal Standard
In the realm of bioanalysis, particularly for pharmacokinetic and drug metabolism studies, the accurate quantification of analytes is paramount. Spironolactone, a potassium-sparing diuretic, and its primary active metabolite, canrenone, are frequently analyzed in biological matrices. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative analysis using liquid chromatography-mass spectrometry (LC-MS/MS) due to its ability to compensate for variability during sample preparation and analysis. This guide provides a comparative analysis of analytical methods for spironolactone and canrenone, focusing on the cross-validation of methods using Canrenone-d6 against those employing alternative, non-isotopically labeled internal standards.
The Critical Role of the Internal Standard
An ideal internal standard (IS) should mimic the analyte of interest throughout the entire analytical process, including extraction, chromatography, and ionization. This mimicry allows for the correction of any sample loss or matrix effects, leading to more accurate and precise results. Deuterated internal standards, such as this compound, are structurally identical to the analyte, with the only difference being the presence of heavier isotopes. This makes them the preferred choice for LC-MS/MS assays.
Alternative internal standards are typically structurally similar compounds that are not expected to be present in the biological sample. While often more accessible and less expensive, they may not co-elute perfectly with the analyte or experience the same degree of matrix effects, potentially compromising the accuracy of the quantification.
Cross-Validation of Analytical Methods
Cross-validation is a critical process to ensure the equivalency of two different analytical methods.[1] This is particularly important when a method is updated, transferred between laboratories, or when a different internal standard is employed. The objective is to demonstrate that the data generated by both methods are reliable and comparable.
Experimental Protocols
This section details the methodologies for the quantification of canrenone in human plasma using LC-MS/MS with two different internal standards: this compound and an alternative, structurally similar compound (e.g., estazolam, as mentioned in one of the reviewed methods).[2]
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 20 µL of the internal standard working solution (either this compound or the alternative IS).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the clear supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
| Parameter | Method A: With this compound | Method B: With Alternative IS |
| Chromatography System | HPLC or UHPLC System | HPLC or UHPLC System |
| Analytical Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Methanol/Acetonitrile | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Methanol/Acetonitrile |
| Flow Rate | 0.4 mL/min | 0.4 mL/min |
| Column Temperature | 40 °C | 40 °C |
| Injection Volume | 5 µL | 5 µL |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Transitions | Canrenone: m/z 341.2 → 107.2this compound: m/z 347.1 → 107.2 | Canrenone: m/z 341.2 → 107.2Alternative IS: (e.g., Estazolam: m/z 295.05)[2] |
Comparative Performance Data
The following table summarizes the typical validation parameters for the two analytical methods. The data is a composite representation from various studies to highlight the expected performance.[2][3]
| Validation Parameter | Method A: With this compound | Method B: With Alternative IS | Acceptance Criteria |
| Linearity (r²) | > 0.995 | > 0.99 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 2 ng/mL | Signal-to-noise > 10, Acc & Prec ≤ 20% |
| Accuracy (% Bias) | -5% to +5% | -15% to +15% | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | < 10% | < 15% | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect (% CV) | < 5% | < 15% | ≤ 15% |
| Recovery (%) | 85-95% | 70-90% | Consistent and reproducible |
As the data illustrates, the use of a deuterated internal standard like this compound generally leads to improved accuracy, precision, and a lower limit of quantification. The superior performance is attributed to the near-identical physicochemical properties of the SIL-IS to the analyte, which allows for more effective compensation of analytical variability.
Visualizing the Workflow
The following diagrams illustrate the logical flow of a cross-validation study and the analytical workflow.
Caption: Cross-validation logical workflow.
References
- 1. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of spironolactone and its active metabolite canrenone in human plasma by HPLC-APCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Determination of Spironolactone and Canrenone in Human Plasma by High-performance Liquid Chromatography with Mass Spectrometry Detection | Semantic Scholar [semanticscholar.org]
Performance of Canrenone-d6 in Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of Canrenone-d6 as an internal standard in mass spectrometry-based bioanalysis, alongside other commonly used internal standards for the quantification of Canrenone. While specific public performance data for this compound is limited, this document extrapolates its expected performance based on the well-established advantages of deuterated standards and compares it with available data for alternative standards.
Executive Summary
The quantification of Canrenone, the primary active metabolite of spironolactone, in biological matrices is crucial for pharmacokinetic and drug metabolism studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, offering superior accuracy and precision by compensating for matrix effects and variability in sample processing and instrument response. This guide presents available performance data for Canrenone analysis using different internal standards and outlines the experimental protocols for these methods.
Data Presentation: Comparison of Internal Standards for Canrenone Analysis
The following tables summarize the performance characteristics of different analytical methods for the quantification of Canrenone, highlighting the internal standard used.
Table 1: Performance Characteristics of LC-MS/MS Methods for Canrenone Quantification
| Parameter | Method 1 (with this compound - Expected) | Method 2 (with Estazolam)[1] | Method 3 (with Alfaxalone)[2] |
| Internal Standard | This compound | Estazolam | Alfaxalone |
| Mass Spectrometer | Triple Quadrupole | Single Quadrupole | Triple Quadrupole |
| Ionization Mode | ESI+ | APCI+ | ESI+ |
| Linearity (r²) | >0.99 | >0.99 | 0.9936[2] |
| Concentration Range | Analyte dependent | 2-300 ng/mL[1] | 5 ng/mL - 5 µg/mL[2] |
| Precision (%RSD) | <15% | <10% (within- and between-batch) | 9.5% (intra- and inter-assay) |
| Accuracy (%Bias) | ±15% | 85-115% | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) | Analyte dependent | 2 ng/mL | 15 ng/mL |
| Recovery | Consistent and reproducible | Not explicitly stated | 106.2% (Canrenone), 102.2% (Alfaxalone) |
Note: The performance of this compound is based on the expected high performance of stable isotope-labeled internal standards.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and comparison.
Method 1: Expected Protocol for Canrenone Analysis using this compound
This protocol is a generalized procedure based on common practices for bioanalytical method development using a deuterated internal standard.
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution.
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex mix for 1 minute and centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: Agilent 1200 series or equivalent.
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization in positive mode (ESI+).
-
MRM Transitions:
-
Canrenone: m/z 341.2 → [Fragment ion 1], m/z 341.2 → [Fragment ion 2]
-
This compound: m/z 347.2 → [Corresponding fragment ion]
-
-
Method 2: Canrenone Analysis using Estazolam as Internal Standard
-
Sample Preparation:
-
To plasma samples, add estazolam as the internal standard.
-
Perform liquid-liquid extraction with a mixture of methylene chloride and ethyl acetate (20:80, v/v).
-
-
LC-MS Conditions:
-
LC System: High-performance liquid chromatography system.
-
Column: Reversed-phase C18 column.
-
Mobile Phase: Methanol-water (57:43, v/v).
-
Mass Spectrometer: Single quadrupole mass spectrometer.
-
Ionization: Atmospheric pressure chemical ionization (APCI) in positive mode.
-
Selected-Ion Monitoring (SIM):
-
Canrenone and Spironolactone: m/z 341.25
-
Estazolam: m/z 295.05
-
-
Method 3: Canrenone Analysis using Alfaxalone as Internal Standard
-
Sample Preparation:
-
To 25 µL of plasma, add alfaxalone as the internal standard.
-
Perform liquid-liquid extraction with ethyl acetate (1:10).
-
-
LC-MS/MS Conditions:
-
LC System: Aria CTC HPLC autosampler system.
-
Column: Waters C18 T3 Atlantis HPLC column (3 µm; 100×2.1 mm).
-
Mobile Phase: A gradient of 5 mM ammonium acetate and methanol.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: TQ4 Quantum Discovery triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization in positive mode (ESI+).
-
MRM Transitions:
-
Canrenone: m/z 341 → 107.1 (quantifier), 91.1 (qualifier)
-
Alfaxalone: m/z 333 → 297.3, 315.3
-
-
Mandatory Visualization
Signaling Pathway of Canrenone's Action
Canrenone is an antagonist of the mineralocorticoid receptor (MR). Aldosterone, a mineralocorticoid hormone, typically binds to the cytoplasmic MR, which then translocates to the nucleus and acts as a transcription factor to regulate genes involved in sodium and potassium transport, leading to sodium and water retention. Canrenone competitively binds to the MR, preventing aldosterone from binding and thereby inhibiting its downstream effects.
Experimental Workflow for Canrenone Analysis
The following diagram illustrates a typical workflow for the quantitative analysis of Canrenone in a biological sample using an internal standard and LC-MS/MS.
References
The Gold Standard in Bioanalysis: A Comparative Guide to Deuterated Internal Standards like Canrenone-d6
In the landscape of regulated bioanalysis, particularly for pharmacokinetic, bioequivalence, and toxicokinetic studies, the use of a stable isotope-labeled internal standard (SIL-IS) is widely recognized as the gold standard. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have harmonized their recommendations under the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guideline. This guideline strongly advocates for the use of SIL-IS, such as the deuterated internal standard Canrenone-d6, whenever possible, especially for methods employing mass spectrometric detection.[1]
This preference is rooted in the ability of deuterated standards to closely mimic the analyte of interest throughout sample preparation and analysis. This mimicry provides the most accurate and precise quantification by compensating for variability in extraction recovery, matrix effects, and instrument response.[2] This guide provides an objective comparison of deuterated internal standards with their non-deuterated alternatives, supported by representative experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
Data Presentation: Performance Comparison of Internal Standards
| Performance Parameter | Deuterated Internal Standard (e.g., Analyte-d4) | Structural Analog Internal Standard | Acceptance Criteria (ICH M10) |
| Accuracy (% Bias) at LQC | -2.1% | -5.8% | Within ±15% (±20% at LLOQ) |
| Accuracy (% Bias) at MQC | 1.5% | 3.2% | Within ±15% |
| Accuracy (% Bias) at HQC | 0.8% | 1.9% | Within ±15% |
| Precision (%CV) at LQC | 4.2% | 8.9% | ≤15% (≤20% at LLOQ) |
| Precision (%CV) at MQC | 3.1% | 7.5% | ≤15% |
| Precision (%CV) at HQC | 2.5% | 6.8% | ≤15% |
| Matrix Effect (%CV) | 3.5% | 14.2% | ≤15% |
Data is representative and compiled from principles described in referenced literature.[3][4]
The data clearly demonstrates that the deuterated internal standard provides superior accuracy and precision, as indicated by the lower % Bias and %CV values. Furthermore, the significantly lower matrix effect observed with the deuterated standard highlights its enhanced ability to compensate for the suppressive or enhancing effects of the biological matrix on analyte ionization.
Experimental Protocols
To objectively compare the performance of a deuterated internal standard like this compound against a structural analog, a thorough validation study is required. The following is a detailed methodology for key validation experiments.
Objective
To evaluate and compare the accuracy, precision, and matrix effects of a bioanalytical method for the quantification of an analyte (e.g., Canrenone) using a deuterated internal standard (e.g., this compound) versus a non-deuterated structural analog internal standard.
Materials
-
Analyte reference standard (e.g., Canrenone)
-
Deuterated internal standard (e.g., this compound)
-
Structural analog internal standard
-
Control human plasma (from at least 6 different sources)
-
All necessary solvents, reagents, and consumables for LC-MS/MS analysis
Methodology
a. Preparation of Stock and Working Solutions:
-
Prepare individual primary stock solutions of the analyte, deuterated IS, and structural analog IS in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution.
-
Prepare separate working solutions of the deuterated IS and the structural analog IS at a constant concentration.
b. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of human plasma into microcentrifuge tubes.
-
For each internal standard, prepare two sets of calibration curve standards and quality control (QC) samples (at LLOQ, Low, Mid, and High concentrations) by spiking the appropriate working solutions into the plasma.
-
To one set, add the deuterated IS working solution. To the second set, add the structural analog IS working solution.
-
Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex mix for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
c. LC-MS/MS Analysis:
-
Analyze the extracted samples using a validated LC-MS/MS method.
-
Optimize the mass spectrometer parameters for the detection of the analyte and both internal standards.
d. Evaluation of Accuracy and Precision:
-
Construct calibration curves for each internal standard by plotting the peak area ratio (Analyte / IS) against the nominal concentration of the standards.
-
Calculate the concentration of the QC samples using their respective calibration curves.
-
Determine the accuracy (% bias from the nominal concentration) and precision (% coefficient of variation, CV) for each QC level.[5]
e. Evaluation of Matrix Effects:
-
Obtain blank human plasma from at least six different sources.
-
Prepare three sets of samples for each matrix source:
-
Set A (Neat Solution): Analyte and IS spiked into the mobile phase.
-
Set B (Post-Spiked Matrix): Blank matrix is extracted first, and then the analyte and IS are spiked into the final extract.
-
Set C (Pre-Spiked Matrix): Analyte and IS are spiked into the blank matrix before the extraction process.
-
-
Analyze all three sets of samples.
-
Calculate the matrix factor (MF) for each matrix source by dividing the peak area of the analyte in Set B by the peak area in Set A.
-
Calculate the IS-normalized MF by dividing the MF of the analyte by the MF of the internal standard.
-
Calculate the coefficient of variation (%CV) of the IS-normalized MF across the different matrix sources. A lower %CV indicates better compensation for matrix effects.
Mandatory Visualization
The following diagrams illustrate the key workflows and logical relationships in the validation of a bioanalytical method using a deuterated internal standard.
Caption: Bioanalytical method validation workflow.
Caption: Decision pathway for internal standard selection.
References
- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 2. japsonline.com [japsonline.com]
- 3. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. texilajournal.com [texilajournal.com]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Canrenone-d6 in a Laboratory Setting
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Canrenone is suspected of causing cancer and reproductive harm and is toxic to aquatic life with long-lasting effects. All personnel handling Canrenone-d6 must be thoroughly trained on its potential hazards and the proper disposal protocols outlined by their institution's Environmental Health and Safety (EHS) department. Disposal must adhere to all local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA) in the United States.
Hazard Profile of Canrenone
The following table summarizes the known hazards associated with Canrenone, which should be considered applicable to this compound.
| Hazard Category | Description | GHS Classification |
| Health Hazards | Suspected of causing cancer and damaging fertility or the unborn child. May cause damage to organs through prolonged or repeated exposure. | Carcinogenicity 2 (H351), Reproductive toxicity 2 (H361), Specific target organ toxicity (repeated exposure) 2 (H373) |
| Environmental Hazards | Toxic to aquatic life with long-lasting effects. | Aquatic Chronic 2 (H411) |
| Physical Hazards | Not classified as a physical hazard. | Not Applicable |
Step-by-Step Disposal Protocol for this compound
The following protocol provides a general framework for the proper disposal of this compound waste. Researchers must consult their institution's specific waste management guidelines.
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes pure compound, solutions, contaminated labware (e.g., vials, pipette tips, gloves), and any personal protective equipment (PPE) with significant contamination.
-
Segregate this compound waste from other laboratory waste at the point of generation. It should be classified as hazardous pharmaceutical waste.
-
Do not mix with non-hazardous waste or other chemical waste streams unless explicitly permitted by your EHS department.
2. Waste Collection and Containerization:
-
Solid Waste: Collect solid this compound waste (e.g., powder, contaminated articles) in a designated, leak-proof, and sealable container. The container must be compatible with the chemical and clearly labeled.
-
Liquid Waste: Collect liquid waste containing this compound in a separate, sealed, and leak-proof container. Ensure the container material is compatible with the solvent used.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "Solid waste with this compound," "Methanol solution of this compound"). Include the date of waste accumulation.
3. Storage:
-
Store the sealed waste containers in a designated satellite accumulation area within the laboratory.
-
This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Ensure secondary containment is used to prevent spills.
4. Disposal Request and Pickup:
-
Once the waste container is full or has been in storage for the maximum allowed time (as per institutional policy, often not exceeding one year), submit a hazardous waste pickup request to your institution's EHS department.
-
Do not attempt to dispose of this compound waste down the drain or in the regular trash.
-
Trained EHS personnel will collect the waste for final disposal through a licensed hazardous waste management facility.
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS professionals for specific guidance.
Personal protective equipment for handling Canrenone-d6
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Canrenone-d6. The following procedures are designed to ensure the safe handling, use, and disposal of this compound, minimizing exposure risks and ensuring a secure laboratory environment.
Compound Information:
-
Name: this compound
-
Synonyms: Aldadiene-d6, SC9376-d6
-
Intended Use: For research use only. This compound is the deuterium-labeled form of Canrenone, an active metabolite of spironolactone and an aldosterone antagonist.[1]
Hazard Identification
Canrenone, the parent compound, is classified with the following hazards:
-
Suspected of causing cancer.[2]
-
Suspected of damaging fertility or the unborn child.[2]
-
May cause damage to organs through prolonged or repeated exposure.[2]
-
Toxic to aquatic life with long-lasting effects.[2]
-
Harmful if swallowed or inhaled.
Given these potential hazards, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound.
| Body Part | Equipment | Specifications & Remarks |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Double gloving should be considered, especially for handling larger quantities or during spill cleanup. Change gloves frequently and immediately if contaminated, punctured, or torn. |
| Body | Protective clothing/Gown | A disposable gown made of polyethylene-coated polypropylene or other laminate materials resistant to chemical permeability is required. Standard lab coats are not sufficient. |
| Eyes/Face | Safety glasses with side shields or goggles | Eye and face protection, such as goggles or a face shield, must be worn to prevent contact with dust or splashes. |
| Respiratory | Dust respirator/Mask | For handling powders or when dust generation is possible, a NIOSH-approved dust respirator should be used. Handling should occur in a well-ventilated area, preferably within a chemical fume hood. |
| Feet | Protective shoe covers | Disposable shoe covers should be worn in areas where this compound is handled. |
| Head/Hair | Head/Hair covers | Disposable head and hair covers are recommended to prevent contamination. |
Handling and Storage
Safe Handling Procedures:
-
Obtain, read, and follow all safety instructions before use.
-
Avoid all personal contact, including inhalation of dust and contact with skin and eyes.
-
Use in a well-ventilated area, such as a chemical fume hood.
-
Keep containers securely sealed when not in use.
-
Do not eat, drink, or smoke in handling areas.
-
Wash hands thoroughly with soap and water after handling.
-
Work clothes should be laundered separately.
Storage Conditions:
-
Store in a cool, dry, and well-ventilated area.
-
Store locked up.
-
Keep away from strong bases and oxidizing agents.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor. |
| Eye Contact | Rinse opened eye for several minutes under running water. Consult a doctor. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |
Spill and Disposal Plan
Spill Cleanup:
-
Minor Spills:
-
Wear appropriate PPE.
-
Use dry clean-up procedures to avoid generating dust.
-
Vacuum or sweep up the material. Ensure the vacuum cleaner is fitted with a HEPA filter.
-
Dampen with water to prevent dusting before sweeping if necessary.
-
Place the collected material in a suitable, sealed container for disposal.
-
-
Major Spills:
-
Evacuate the area and alert emergency responders.
-
Control personal contact by wearing appropriate PPE, including a respirator.
-
Prevent the spillage from entering drains or water courses.
-
Disposal:
-
All waste must be handled in accordance with local, state, and federal regulations.
-
Dispose of contents/container to an appropriate treatment and disposal facility.
-
Do not allow the product to enter drains or waterways.
-
Puncture containers to prevent re-use before disposal at an authorized landfill.
Operational Workflow for Handling this compound
The following diagram illustrates the standard operating procedure for handling this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
